Technical Documentation Center

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Amino-2-(2-fluorophenyl)propanoic acid
  • CAS: 1213552-87-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid

Abstract (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom on the phenyl ring can p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. This guide provides a comprehensive overview of a robust and widely applicable pathway for the enantioselective synthesis of this valuable compound. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying mechanistic principles that ensure high yield and stereochemical fidelity. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep technical understanding of advanced amino acid synthesis.

Introduction: The Significance of Fluorinated α-Aryl Amino Acids

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] α-Aryl amino acids, particularly those with substitutions on the aromatic ring, are crucial building blocks for a wide range of pharmaceuticals.[2] The synthesis of enantiomerically pure forms of these compounds is therefore a critical challenge in synthetic organic chemistry.[3] This guide will focus on a practical and efficient method for the synthesis of the (S)-enantiomer of 2-Amino-2-(2-fluorophenyl)propanoic acid, a compound with potential applications in the development of novel therapeutics.

Strategic Overview of the Synthesis Pathway

Several asymmetric methods can be envisioned for the synthesis of chiral α-amino acids.[3] These include the use of chiral auxiliaries, catalytic asymmetric reactions, and enzymatic resolutions.[1][3] For the synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, we will focus on a pathway that combines a classic and versatile reaction—the Strecker synthesis—with a modern asymmetric approach. The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from an aldehyde or ketone, followed by hydrolysis to the corresponding α-amino acid.[4][5] To achieve enantioselectivity, a chiral auxiliary will be employed to direct the stereochemical outcome of the cyanide addition to an imine intermediate.[6]

The overall synthetic strategy is depicted below:

Synthesis_Pathway_Overview Start 2'-Fluoroacetophenone Imine Chiral Imine Intermediate Start->Imine Condensation with chiral amine Aminonitrile α-Aminonitrile Imine->Aminonitrile Diastereoselective cyanide addition Target (S)-2-Amino-2-(2-fluorophenyl)propanoic acid Aminonitrile->Target Hydrolysis and auxiliary removal

Caption: High-level overview of the proposed synthesis pathway.

This approach offers several advantages:

  • Versatility: The Strecker synthesis is applicable to a wide range of aldehydes and ketones, making it a highly adaptable method.[7]

  • Stereocontrol: The use of a chiral auxiliary provides a reliable means of controlling the stereochemistry at the newly formed chiral center.[6]

  • Accessibility of Starting Materials: The required starting materials, such as 2'-fluoroacetophenone and chiral amines, are commercially available or can be readily synthesized.[3][8][9]

Detailed Synthesis Pathway

Synthesis of the Starting Material: 2'-Fluoroacetophenone

The synthesis begins with the commercially available or readily synthesized 2'-fluoroacetophenone. Several methods for its preparation have been reported, including the Friedel-Crafts acylation of fluorobenzene or synthesis from 2-fluorobenzoyl chloride.[10]

Step 1: Formation of the Chiral Imine

The first key step is the condensation of 2'-fluoroacetophenone with a chiral amine to form a chiral imine. A commonly used and effective chiral auxiliary for this purpose is (S)-α-phenylethylamine.[6] The use of this auxiliary will direct the subsequent nucleophilic attack of the cyanide ion.

Imine_Formation reactant1 2'-Fluoroacetophenone product Chiral Imine reactant1->product + reactant2 (S)-α-Phenylethylamine reactant2->product TiCl4, Toluene, reflux Strecker_Reaction reactant1 Chiral Imine product (S,S)-α-Aminonitrile reactant1->product + reactant2 Trimethylsilyl Cyanide (TMSCN) reactant2->product Lewis Acid (e.g., ZnCl₂), CH₂Cl₂

Caption: Diastereoselective addition of cyanide to the chiral imine.

Experimental Protocol:

  • The crude chiral imine from the previous step is dissolved in anhydrous dichloromethane (CH₂Cl₂).

  • A Lewis acid catalyst, such as zinc chloride (ZnCl₂) (0.1 eq), is added to the solution.

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 24-48 hours.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude α-aminonitrile.

Mechanistic Insight:

The stereochemical outcome of the cyanide addition is controlled by the steric hindrance imposed by the bulky phenyl group of the chiral auxiliary. The cyanide nucleophile preferentially attacks the imine from the less hindered face, leading to the formation of one diastereomer in excess. [6]

Step 3: Hydrolysis and Removal of the Chiral Auxiliary

The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the simultaneous cleavage of the chiral auxiliary. This is typically achieved under acidic conditions. [4][11]

Hydrolysis reactant (S,S)-α-Aminonitrile product (S)-2-Amino-2-(2-fluorophenyl)propanoic acid reactant->product Aqueous HCl, reflux

Caption: Hydrolysis of the α-aminonitrile to the target amino acid.

Experimental Protocol:

  • The crude α-aminonitrile is suspended in a concentrated aqueous solution of hydrochloric acid (e.g., 6 M HCl).

  • The mixture is heated to reflux for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is washed with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.

  • The aqueous layer is then neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid (typically pH 5-6), at which point the product precipitates.

  • The solid is collected by filtration, washed with cold water and a small amount of ethanol, and dried under vacuum to afford the final product, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Self-Validating System:

The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The expected high e.e. validates the effectiveness of the chiral auxiliary in directing the stereoselective cyanide addition.

Alternative Asymmetric Synthesis Strategies

While the asymmetric Strecker reaction with a chiral auxiliary is a robust method, other strategies are also viable and offer their own advantages.

Schöllkopf Bis-Lactim Ether Method

This powerful method involves the diastereoselective alkylation of a chiral glycine enolate equivalent derived from a bis-lactim ether of glycine and a chiral amino acid, typically valine. [12][13]

Schollkopf_Method Auxiliary Schöllkopf Chiral Auxiliary (Val-Gly bis-lactim ether) Enolate Lithium Aza-enolate Auxiliary->Enolate n-BuLi, -78 °C Alkylated Alkylated Auxiliary Enolate->Alkylated + 2-Fluorobenzyl bromide Target (S)-2-Amino-2-(2-fluorophenyl)propanoic acid Alkylated->Target Acid Hydrolysis

Caption: Overview of the Schöllkopf asymmetric amino acid synthesis.

The key advantage of this method is the high diastereoselectivity that is typically achieved due to the effective steric shielding by the isopropyl group of the valine auxiliary. [13]

Catalytic Asymmetric Phase-Transfer Alkylation

This approach utilizes a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to mediate the enantioselective alkylation of a glycine imine Schiff base. [5][7][14] Table 1: Comparison of Asymmetric Synthesis Strategies

StrategyAdvantagesDisadvantages
Asymmetric Strecker (Chiral Auxiliary) Versatile, readily available starting materials. [6][7]Stoichiometric use of chiral auxiliary, sometimes harsh hydrolysis conditions. [4]
Schöllkopf Method High diastereoselectivity, well-established. [12][13]Multi-step preparation of the auxiliary.
Catalytic Phase-Transfer Alkylation Catalytic use of the chiral source, milder conditions. [5][14]Catalyst synthesis can be complex, optimization may be required.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a critical endeavor for advancing drug discovery programs. The asymmetric Strecker synthesis employing a chiral amine auxiliary, as detailed in this guide, represents a practical, efficient, and scalable approach. The methodology provides a clear and reliable pathway for obtaining this valuable building block with high stereochemical control. Further exploration of catalytic asymmetric methods holds promise for even more efficient and sustainable syntheses in the future.

References

  • Technical Disclosure Commons. (2024, May 7). Process for the preparation of 2-fluoro aceto-phenone. [Link]

  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Google Patents. CN106349035A - Method for preparing 2'-fluoroacetophenone.
  • Master Organic Chemistry. Synthesis of Alpha-Amino Acids. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. [Link]

  • ACS Publications. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. [Link]

  • Journal of the American Chemical Society. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. [Link]

  • National Institutes of Health. (2013). Chirally and chemically reversible Strecker reaction. [Link]

  • Wikipedia. Schöllkopf method. [Link]

  • PubMed. (2011). Asymmetric synthesis of α-aryl amino acids; aryne-mediated diastereoselective arylation. [Link]

  • PubMed. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines. [Link]

  • Buchler GmbH. Enantioselective Alkylation. [Link]

  • Purdue e-Pubs. Asymmetric synthesis of alpha-amino acids using a chiral catalyst. [Link]

  • Austin Publishing Group. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. [Link]

Sources

Exploratory

Enantioselective Synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid: A Technical Whitepaper

Executive Summary & Strategic Rationale (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a highly valuable non-proteinogenic α,α -disubstituted amino acid. The incorporation of a quaternary stereocenter restricts the conf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a highly valuable non-proteinogenic α,α -disubstituted amino acid. The incorporation of a quaternary stereocenter restricts the conformational flexibility of peptide backbones, enhancing proteolytic stability, while the 2-fluorophenyl moiety introduces specific bioisosteric properties and potential intramolecular dipole interactions. Synthesizing this target requires overcoming the inherent steric hindrance of the α -quaternary center and achieving high enantioselectivity.

This whitepaper details two field-proven, self-validating methodologies for the construction of this quaternary stereocenter:

  • Asymmetric Strecker Synthesis : Utilizing Ellman’s chiral tert-butanesulfinamide. This method is highly predictable and relies on diastereoselective cyanation of a chiral ketimine.

  • Asymmetric Phase-Transfer Catalysis (PTC) : Utilizing Maruoka’s chiral N-spiro quaternary ammonium salts for the direct asymmetric alkylation of a 2-fluorophenylglycine Schiff base.

Core Methodology I: Asymmetric Strecker Reaction via Chiral Sulfinamide

Mechanistic Causality

The Strecker approach requires the initial formation of a ketimine from 2-fluoroacetophenone and (R)-tert-butanesulfinamide. Because ketones are significantly less electrophilic than aldehydes, standard condensation conditions fail. Titanium(IV) ethoxide ( Ti(OEt)4​ ) is employed because it acts synergistically as a strong Lewis acid to activate the ketone and as an irreversible water scavenger, driving the equilibrium forward without hydrolyzing the moisture-sensitive sulfinamide[1].

During the cyanation step, diethylaluminum cyanide ( Et2​AlCN ) is utilized. The aluminum center coordinates to the sulfinyl oxygen, forming a rigid six-membered chair-like transition state. This coordination locks the conformation and directs the cyanide nucleophile exclusively to the Re face of the ketimine, establishing the (S)-configuration at the new quaternary center with high diastereomeric excess (>95% de).

Strecker_Workflow A 2-Fluoroacetophenone + (R)-t-BuSONH2 B Chiral Sulfinyl Ketimine A->B Ti(OEt)4, THF Condensation C (S,R)-alpha-Amino Nitrile B->C Et2AlCN, -78°C Diastereoselective Cyanation D (S)-2-Amino-2-(2-fluorophenyl) propanoic acid C->D 6M HCl, Reflux Global Hydrolysis

Caption: Workflow of the Asymmetric Strecker Synthesis using Ellman's auxiliary.

Self-Validating Protocol
  • Ketimine Formation:

    • Procedure: To a solution of 2-fluoroacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M), add Ti(OEt)4​ (2.0 equiv) dropwise at room temperature. Stir for 24 hours.

    • Validation: Monitor via 1 H NMR (not TLC, to avoid hydrolysis on silica). The disappearance of the acetophenone methyl singlet and the emergence of the ketimine methyl signal confirm quantitative conversion. Quench with brine, filter through Celite, and concentrate.

  • Diastereoselective Cyanation:

    • Procedure: Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -78 °C. Add Et2​AlCN (1.5 equiv, 1.0 M in toluene) dropwise. Stir for 8 hours at -78 °C, then slowly warm to room temperature.

    • Validation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. 1 H NMR of the crude mixture will reveal the diastereomeric ratio (dr) by integrating the tert-butyl signals of the major vs. minor diastereomers.

  • Global Hydrolysis:

    • Procedure: Suspend the purified α -amino nitrile in 6M HCl and heat to reflux (100 °C) for 12 hours.

    • Validation: The acidic conditions simultaneously cleave the N-S bond and hydrolyze the nitrile to the carboxylic acid. Lyophilization followed by cation-exchange chromatography (e.g., Dowex 50WX8) yields the pure (S)-2-amino-2-(2-fluorophenyl)propanoic acid.

Core Methodology II: Asymmetric Phase-Transfer Catalysis (Maruoka Alkylation)

Mechanistic Causality

An alternative, highly scalable approach involves the asymmetric alkylation of a glycine derivative. Starting with 2-(2-fluorophenyl)glycine tert-butyl ester, the primary amine is protected as a diphenylmethylene Schiff base. This protection is dual-purpose: it prevents N-alkylation and significantly lowers the pKa of the α -proton, enabling deprotonation by aqueous base[2].

The critical step utilizes a chiral N-spiro binaphthyl quaternary ammonium bromide (Maruoka catalyst). In a biphasic system (toluene/50% KOH), the catalyst extracts the enolate into the organic phase as a tight chiral ion pair. The rigid, C2​ -symmetric binaphthyl backbone of the catalyst effectively shields the Re face of the enolate, forcing methyl iodide to attack from the less hindered Si face, thereby establishing the (S)-stereocenter[2].

PTC_Workflow A 2-(2-Fluorophenyl)glycine tert-butyl ester B Schiff Base (Diphenylmethylene) A->B Benzophenone imine Protection C Chiral Ion Pair Enolate (Maruoka Catalyst) B->C 50% KOH, Toluene Deprotonation D Alkylated Schiff Base (Quaternary Center) C->D MeI, 0°C Asymmetric Alkylation E (S)-2-Amino-2-(2-fluorophenyl) propanoic acid D->E Acidic Deprotection (HCl then TFA)

Caption: Workflow of the Asymmetric Phase-Transfer Catalysis (PTC) Alkylation.

Self-Validating Protocol
  • Schiff Base Preparation:

    • Procedure: React 2-(2-fluorophenyl)glycine tert-butyl ester with benzophenone imine (1.0 equiv) in DCM at room temperature for 12 hours.

    • Validation: Complete disappearance of the primary amine N-H stretches in IR spectroscopy and a shift in the α -proton signal in 1 H NMR confirm Schiff base formation.

  • Asymmetric Alkylation:

    • Procedure: Dissolve the Schiff base in toluene (0.1 M). Add 1 mol% of (S,S)-Maruoka catalyst. Cool the biphasic mixture to 0 °C and add 50% aqueous KOH (5.0 equiv), followed by methyl iodide (1.2 equiv). Stir vigorously (1000 rpm) for 6 hours.

    • Validation: The reaction must be stirred vigorously to maximize the interfacial surface area. Chiral HPLC of an aliquot confirms the enantiomeric excess (>98% ee).

  • Deprotection:

    • Procedure: Treat the organic phase with 1M HCl in THF for 2 hours to hydrolyze the imine. Concentrate and treat the residue with Trifluoroacetic acid (TFA) in DCM to cleave the tert-butyl ester.

    • Validation: Mass spectrometry (ESI+) will show the expected [M+H]+ ion for the fully deprotected amino acid.

Quantitative Analytics & Method Comparison

To guide process development, the following table summarizes the operational metrics of both methodologies:

MetricAsymmetric Strecker (Ellman)Phase-Transfer Catalysis (Maruoka)
Overall Yield 60 - 65%75 - 80%
Enantioselectivity >95% de (translates to >95% ee)>98% ee
Chiral Source Stoichiometric ((R)-t-BuSONH 2​ )Catalytic (1 mol% Maruoka Catalyst)
Reagent Cost High ( Et2​AlCN , stoichiometric auxiliary)Moderate (Catalyst is expensive but used at 1 mol%)
Scalability Excellent for Gram-scale discoverySuperior for Kilogram-scale process
Operational Complexity Requires strictly anhydrous conditions (-78 °C)Biphasic, runs at 0 °C to room temperature

References

  • Title: Applications of the Sulfinimine-Mediated Asymmetric Strecker Synthesis to the Synthesis of α-Alkyl α-Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases of Amino Acid Ethyl Esters Source: Organic Letters - ACS Publications URL
  • Title: Petasis vs.

Sources

Foundational

Physical and chemical properties of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid

An In-depth Technical Guide to (S)-2-Amino-2-(2-fluorophenyl)propanoic acid Authored by: A Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of the physical and chemical proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (S)-2-Amino-2-(2-fluorophenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, a fluorinated, non-proteinogenic alpha-amino acid of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the phenyl ring can induce favorable changes in the molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. This document details the compound's structural and physicochemical properties, provides predicted spectroscopic data for its characterization, outlines a representative synthetic approach, and discusses its potential applications and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction and Scientific Context

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid belongs to a class of tailor-made amino acids that are increasingly utilized as building blocks in the design of novel therapeutics. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. In the context of amino acids, this substitution can enhance metabolic stability by blocking sites of enzymatic degradation and can modulate acidity and basicity, thereby affecting receptor binding and cell permeability. The specific placement of the fluorine atom at the ortho position of the phenyl ring in the title compound introduces unique steric and electronic effects that can be exploited in rational drug design.

The modern paradigm in drug discovery often involves mimicking the three-dimensional structure of protein receptors with custom-designed amino acids and enhancing metabolic stability through strategic fluorination.[1] Fluorinated amino acids are considered to have distinct potential in modern drug design.[1] This guide serves as a foundational resource for the scientific community, offering a detailed examination of the properties and potential of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its physical and chemical properties. While experimental data for (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is not extensively available in public literature, the following tables summarize its known and predicted properties based on its structure and data from analogous compounds.

Structural and General Properties
PropertyValueSource/Method
IUPAC Name (2S)-2-amino-2-(2-fluorophenyl)propanoic acid-
Molecular Formula C₉H₁₀FNO₂[2][3]
Molecular Weight 183.18 g/mol [2][3]
Appearance White to off-white solid[2] (Based on (R)-isomer)
Chirality Chiral, (S)-enantiomer-
CAS Number 320-58-1 (unspecified stereochemistry)[3]
Predicted Physicochemical Data

The following data are predicted based on computational models and data from similar compounds, such as other fluorinated phenylalanines and propanoic acid derivatives. These values should be confirmed experimentally.

PropertyPredicted ValueRationale/Significance
Melting Point 180-195 °C (decomposes)Amino acids typically have high melting points and decompose upon heating.
Boiling Point Not applicable (decomposes)-
Solubility Soluble in water, especially at acidic or basic pH. Sparingly soluble in polar organic solvents (e.g., methanol, ethanol). Insoluble in nonpolar organic solvents (e.g., hexane, dichloromethane).The zwitterionic nature of the amino acid governs its solubility profile. The hydrochloride salt form generally enhances solubility.[4]
pKa (Carboxylic Acid) ~2.0 - 2.5The electron-withdrawing effect of the fluorophenyl group is expected to increase the acidity of the carboxylic acid compared to phenylalanine.
pKa (Ammonium) ~9.0 - 9.5The electronic effect of the fluorophenyl group is expected to slightly decrease the basicity of the amino group compared to phenylalanine.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The following are predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 - 7.8Multiplet2HAromatic (H adjacent to C-F and H para to C-F)
~7.2 - 7.4Multiplet2HAromatic (remaining two protons)
1.85Singlet3HMethyl (-CH₃)

Note: The amino and carboxylic acid protons are typically exchanged in D₂O and are therefore not observed.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~175Carboxylic Carbon (-COOH)
~160 (d, J ≈ 245 Hz)Aromatic Carbon attached to Fluorine (C-F)
~132 (d, J ≈ 8 Hz)Aromatic Carbon (ortho to C-F)
~130 (d, J ≈ 3 Hz)Aromatic Carbon (para to C-F)
~125 (d, J ≈ 20 Hz)Aromatic Carbon (ipso to propanoic acid)
~124Aromatic Carbon (meta to C-F)
~116 (d, J ≈ 22 Hz)Aromatic Carbon (ortho to C-F)
~60Alpha-Carbon (C-NH₂)
~25Methyl Carbon (-CH₃)
Mass Spectrometry (MS)

High-resolution mass spectrometry with electrospray ionization (ESI) is the preferred method for determining the accurate mass of the molecule.

Expected Mass Spectrometry Data

Ionization ModePredicted m/zSpecies
ESI (+)184.0768[M+H]⁺
ESI (-)182.0612[M-H]⁻
Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3400 - 2500 (broad)O-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion)
~1700C=O stretch (carboxylic acid)
~1600, ~1480Aromatic C=C stretch
~1580N-H bend (amino group)
~1250C-F stretch

Synthesis and Purification

The asymmetric synthesis of fluorinated amino acids is a topic of significant research interest.[1][6] Several strategies can be employed, including the Strecker synthesis, direct amination, and chiral resolution.[4] Below is a representative, multi-step synthetic protocol adapted from established methodologies for similar compounds.

Representative Synthetic Workflow

This workflow illustrates a potential pathway for the synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

G A 2-Fluorobenzaldehyde B Strecker Reaction (NaCN, NH4Cl) A->B Step 1 C Racemic α-Amino Nitrile B->C D Acid Hydrolysis (HCl) C->D Step 2 E Racemic 2-Amino-2-(2-fluorophenyl)propanoic acid D->E F Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) E->F Step 3 G (S)-2-Amino-2-(2-fluorophenyl)propanoic acid F->G

Caption: Synthetic workflow for (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization and validation.

Step 1: Synthesis of Racemic 2-Amino-2-(2-fluorophenyl)acetonitrile (Strecker Reaction)

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is added dropwise to a stirred aqueous solution of ammonium chloride at 0-5 °C.

  • 2-Fluorobenzaldehyde is then added slowly to the reaction mixture, maintaining the temperature below 10 °C.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The resulting precipitate, the racemic α-amino nitrile, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Hydrolysis to Racemic 2-Amino-2-(2-fluorophenyl)propanoic acid

  • The crude α-amino nitrile is suspended in concentrated hydrochloric acid.

  • The mixture is heated to reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, and the pH is adjusted to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • The solid is collected by filtration, washed with cold water and ethanol, and dried.

Step 3: Chiral Resolution

  • The racemic amino acid is derivatized, for example, by N-acetylation.

  • The N-acetylated racemic mixture is then subjected to enzymatic resolution using an appropriate acylase enzyme, which selectively hydrolyzes the (S)-enantiomer.

  • The resulting mixture of (S)-amino acid and N-acetyl-(R)-amino acid is separated based on their different solubilities or by ion-exchange chromatography.

  • Alternatively, classical resolution using a chiral resolving agent (e.g., a chiral amine or acid) can be employed to form diastereomeric salts that can be separated by crystallization.

Safety and Handling

While a specific safety data sheet (SDS) for (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is not widely available, data from analogous compounds suggest the following precautions.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Handling: Avoid dust formation and inhalation.[7] Use in a well-ventilated area or under a chemical fume hood.[10] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Health Hazards: May be harmful if inhaled and may cause respiratory tract irritation.[7]

  • First Aid: In case of contact, flush eyes with water, wash skin with soap and water, and move to fresh air if inhaled.[7]

Potential Applications in Research and Development

The unique structural features of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid make it a valuable building block in several areas of research:

  • Peptidomimetics: Incorporation into peptides can impart resistance to enzymatic degradation and can be used to probe peptide-protein interactions.

  • Asymmetric Synthesis: Can serve as a chiral precursor for the synthesis of more complex molecules.

  • Neuroscience Research: Phenylalanine analogs are often investigated for their effects on neurotransmitter systems.[4]

  • Drug Discovery: The fluorinated phenyl moiety can enhance binding affinity and improve pharmacokinetic profiles (e.g., metabolic stability, membrane permeability).

G cluster_0 Core Compound cluster_1 Key Structural Features cluster_2 Resulting Properties & Applications A (S)-2-Amino-2-(2-fluorophenyl) propanoic acid B ortho-Fluorine Substitution A->B C Chiral α-Carbon A->C D Amino Acid Backbone A->D E Enhanced Metabolic Stability B->E F Modulated pKa & Binding B->F G Stereospecific Interactions C->G H Drug Discovery & Peptidomimetics D->H E->H F->H G->H

Caption: Logical relationships of structural features to applications.

Conclusion

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a chiral center, an amino acid scaffold, and a strategically placed fluorine atom offers significant potential for the development of novel therapeutics with improved properties. This guide provides a foundational understanding of its physical, chemical, and spectroscopic characteristics, along with a representative synthetic approach and safety considerations, to facilitate its application in research and development. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this compound.

References

  • Vertex AI Search. Safety Data Sheet.
  • NextSDS. (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride.
  • ChemScene. (s)-2-Amino-3-(2-amino-4-fluorophenyl)propanoic acid hydrochloride.
  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • BASF. Safety data sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • MedchemExpress.com. (R)-2-Amino-3-(2-fluorophenyl)propanoic acid.
  • Ever-Glory. (R)-2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride.
  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Santa Cruz Biotechnology. (2S)-2-{[(2-fluorophenyl)sulfonyl]amino}propanoic acid.
  • Wikipedia. Propionic acid.
  • Benchchem. Synthesis of 2-Amino-2-(4-sulfophenyl)propanoic Acid: An In-depth Technical Guide.
  • Benchchem. A Technical Guide to the Structure Elucidation of 2-Amino-2-(4-sulfophenyl)propanoic acid.
  • Fluorochem. (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.
  • Sapphire Bioscience. 2-Amino-2-(2-fluorophenyl)propanoic acid.
  • sciencebiochem. 2-Amino-2-(2-fluorophenyl)propanoic acid.
  • ChemicalBook. (2S)-2-AMINO-2-(3-CHLORO-4-FLUOROPHENYL)PROPANOIC ACID.
  • SpectraBase. (2R)-2-amino-2-methyl-3-phenyl-propanoic acid.

Sources

Exploratory

A Guide to the Structural Elucidation of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid: A Crystallographic Perspective

For Researchers, Scientists, and Drug Development Professionals Abstract The Significance of Structural Insight: Why Determine the Crystal Structure? The precise knowledge of a molecule's three-dimensional arrangement is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Significance of Structural Insight: Why Determine the Crystal Structure?

The precise knowledge of a molecule's three-dimensional arrangement is paramount in understanding its function and interactions. For a chiral amino acid analogue like (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, a crystal structure provides invaluable data on:

  • Absolute Configuration: Unambiguously confirming the (S)-enantiomer is crucial for stereospecific interactions with biological targets. X-ray crystallography is a primary method for determining the absolute configurations of chiral molecules[1].

  • Molecular Conformation: The torsion angles defining the orientation of the 2-fluorophenyl ring relative to the amino acid backbone are critical for its binding affinity and selectivity.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, and other non-covalent interactions in the crystal lattice provides a model for how the molecule might interact with protein binding pockets or other biological partners. The study of crystalline complexes of amino acids reveals invariant features of supramolecular association[2].

  • Influence of the Fluorine Atom: The electronegative fluorine atom can participate in unique non-covalent interactions, such as C-F···H-N or C-F···C=O contacts, and can influence the overall crystal packing. Fluorinated amino acids are increasingly utilized in peptide and protein engineering due to their unique properties[3].

This structural information is foundational for rational drug design, enabling the optimization of lead compounds for enhanced efficacy and reduced off-target effects.

The Crystallographic Workflow: From Powder to Structure

The journey to obtaining a crystal structure is a multi-step process that demands precision and a systematic approach. Below is a detailed workflow, from material synthesis to final structural analysis.

Synthesis and Purification

The first critical step is the synthesis of enantiomerically pure (S)-2-Amino-2-(2-fluorophenyl)propanoic acid. Several synthetic strategies for fluorinated amino acids have been reported, often involving chiral auxiliaries or asymmetric catalysis to ensure high enantiomeric excess[3][4][5].

Illustrative Synthetic Approach (Hypothetical):

A potential route could involve the asymmetric Strecker synthesis, starting from 2-fluorobenzaldehyde.

G A 2-Fluorobenzaldehyde C Asymmetric Strecker Reaction A->C B Chiral Amine + Cyanide Source B->C D Diastereoselective α-Aminonitrile Formation C->D E Hydrolysis D->E F Racemic Mixture of 2-Amino-2-(2-fluorophenyl)propanoic acid E->F G Chiral Resolution (e.g., with a chiral acid or base) F->G H (S)-2-Amino-2-(2-fluorophenyl)propanoic acid G->H

Caption: Hypothetical asymmetric synthesis of the target amino acid.

Following synthesis, rigorous purification by techniques such as recrystallization or chromatography is essential to obtain material of >99% purity, which is a prerequisite for growing high-quality single crystals.

Crystallization: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most challenging step. It involves a systematic screening of various conditions to induce slow, ordered molecular assembly.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).

  • Supersaturation Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the amino acid in a chosen solvent or solvent mixture in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated amino acid solution on a siliconized cover slip (hanging drop) or in a well (sitting drop). Invert the cover slip over a reservoir containing a precipitant (a solvent in which the amino acid is less soluble). The slow diffusion of the precipitant vapor into the drop will gradually induce crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and slowly cool it to room temperature or below.

  • Screening Kits: Utilize commercially available crystallization screening kits that offer a wide array of buffer conditions, precipitants, and additives.

G cluster_0 Crystallization Workflow A High-Purity Compound B Solvent Screening A->B C Supersaturation Method Selection (Evaporation, Vapor Diffusion, Cooling) B->C D Condition Optimization (Temperature, Concentration, pH) C->D E Single Crystal Growth D->E F Crystal Harvesting and Mounting E->F

Caption: A systematic workflow for single crystal growth.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Table 1: Typical Data Collection Parameters

ParameterTypical Value/Setting
Radiation SourceMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Temperature100 K (cryo-cooling to reduce thermal motion)
DetectorCCD or CMOS area detector
Data Collection StrategyOmega and Phi scans
ResolutionAim for d_min ≤ 0.8 Å

The diffractometer rotates the crystal through a series of orientations, and for each orientation, the diffraction pattern of X-rays is recorded.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

Workflow for Structure Solution and Refinement:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors (e.g., Lorentz and polarization effects).

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. For a chiral molecule like the (S)-enantiomer, the space group must be non-centrosymmetric.

  • Structure Solution:

    • Direct Methods or Dual-Space Methods: These computational algorithms are used to phase the diffraction data and generate an initial electron density map.

    • Model Building: The initial electron density map is interpreted to place the atoms of the molecule.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical sense.

G cluster_1 Structure Determination Pathway A Diffraction Data Collection B Data Reduction & Integration A->B C Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Model Building & Refinement D->E F Structure Validation E->F G Final Crystallographic Information File (CIF) F->G

Caption: The computational pathway from diffraction data to a final crystal structure.

Analysis and Interpretation of the Crystal Structure

The final output of a crystallographic study is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Key Structural Parameters

Table 2: Important Parameters to Analyze

ParameterDescription
Bond Lengths The distances between covalently bonded atoms. These should be compared to standard values to ensure the model is chemically reasonable.
Bond Angles The angles between three covalently bonded atoms.
Torsion Angles The dihedral angles that describe the conformation of the molecule, particularly the rotation around single bonds.
Hydrogen Bonds The geometry (donor-acceptor distance and angle) of hydrogen bonds, which are crucial for understanding crystal packing.
Crystal Packing The arrangement of molecules in the unit cell and how they interact with their neighbors.
Expected Structural Features and Their Implications

Based on the structures of similar amino acids, we can anticipate several key features in the crystal structure of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid:

  • Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-).

  • Extensive Hydrogen Bonding Network: The -NH3+ group will act as a hydrogen bond donor, while the -COO- group will act as a hydrogen bond acceptor, leading to a robust three-dimensional network of hydrogen bonds. This is a common feature in amino acid crystal structures[6].

  • Conformational Preferences of the Fluorophenyl Group: The orientation of the 2-fluorophenyl ring will be of particular interest. Steric hindrance between the fluorine atom and the amino acid backbone may lead to a preferred rotational conformation. This conformation will be critical for modeling its interaction with a protein binding site.

Conclusion and Future Directions

The determination of the crystal structure of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a critical step in harnessing its full potential in drug discovery and materials science. This guide has outlined a comprehensive, field-proven workflow for achieving this goal. The resulting structural data will not only provide a definitive picture of this molecule's architecture but will also serve as a foundational piece of information for computational modeling, structure-activity relationship studies, and the design of next-generation therapeutics. The principles of molecular chirality dictate that the mirror image form of a natural protein molecule will preferentially bind to the opposite enantiomer of a chiral ligand, underscoring the importance of stereospecific structural knowledge[7].

References

  • BMRB. (n.d.). Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Retrieved from [Link]

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC. (2024, February 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex - ChemRxiv. (n.d.). ChemRxiv. Retrieved from [Link]

  • Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex | The Journal of Organic Chemistry - ACS Publications. (2022, August 4). American Chemical Society Publications. Retrieved from [Link]

  • X-ray studies of crystalline complexes involving amino acids and peptides. XLIV. Invariant features of supramolecular association and chiral effects in the complexes of arginine and lysine with tartaric acid - PubMed. (2007, May 16). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy | Journal of the American Chemical Society. (2023, January 5). American Chemical Society Publications. Retrieved from [Link]

  • Proteogenic Amino Acids: Chiral and Racemic Crystal Packings and Stabilities. (2012, February 23). American Chemical Society Publications. Retrieved from [Link]

  • In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. (n.d.). University of Texas at Austin. Retrieved from [Link]

  • Chemical synthesis and X-ray structure of a heterochiral {D-protein antagonist plus vascular endothelial growth factor} protein complex by racemic crystallography - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Beilstein-Institut. Retrieved from [Link]

Sources

Foundational

Engineering Peptide Therapeutics: The Strategic Role of 2-Fluorophenyl Substituted Amino Acids

As a Senior Application Scientist overseeing peptide drug discovery and optimization, I frequently encounter the inherent limitations of canonical amino acids—namely, their susceptibility to rapid proteolytic degradation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing peptide drug discovery and optimization, I frequently encounter the inherent limitations of canonical amino acids—namely, their susceptibility to rapid proteolytic degradation and their often suboptimal target binding affinities. The incorporation of non-canonical amino acids (ncAAs), specifically 2-fluorophenylalanine (2-F-Phe) and its stereoisomers like Fmoc-D-Phe(2-F)-OH, represents a paradigm shift in rational drug design.

This technical whitepaper deconstructs the stereoelectronic causality behind 2-F-Phe substitutions, explores validated therapeutic targets, and provides a self-validating experimental framework for solid-phase peptide synthesis (SPPS) to overcome the unique chemical challenges posed by fluorinated building blocks.

Mechanistic Rationale: The "Fluorine Effect" at the Ortho Position

In medicinal chemistry, fluorine is rarely just a passive bioisostere for hydrogen. The substitution of a highly electronegative fluorine atom at the ortho position of a phenyl ring introduces profound stereoelectronic and physicochemical changes that dictate downstream pharmacological efficacy:

  • Conformational Locking via Stereoelectronics: The highly electronegative fluorine atom creates a strong C–F dipole. When incorporated into a peptide backbone, this dipole interacts orthogonally with adjacent amide bonds, restricting the rotation around the χ1​ and χ2​ dihedral angles. Causality: By pre-organizing the side chain into a rigid conformation, we significantly reduce the entropic penalty typically incurred when a flexible peptide binds to a rigid receptor pocket, thereby driving up binding affinity.

  • Proteolytic Evasion (The D-Enantiomer Advantage): Endogenous mammalian proteases possess highly conserved, stereospecific active sites (S1 subsites) evolved exclusively for L-amino acids. Causality: Utilizing the D-enantiomer of 2-fluorophenylalanine (D-2-F-Phe) inverts the stereocenter at the alpha-carbon. This inversion, combined with the steric bulk of the ortho-fluorine, creates an insurmountable steric clash within the protease active site, drastically extending the in vivo half-life of the therapeutic peptide (1)[1].

G Root 2-Fluorophenylalanine (2-F-Phe) Incorporation Mech1 Negative Inductive Effect (-I) from ortho-Fluorine Root->Mech1 Mech2 Stereoelectronic Conformational Locking Root->Mech2 Mech3 D-Enantiomer Usage (e.g., D-2-F-Phe) Root->Mech3 Prop1 Modulated pKa & Lipophilicity Mech1->Prop1 Prop2 Reduced Entropic Penalty upon Binding Mech2->Prop2 Prop3 Resistance to Endogenous Proteases Mech3->Prop3 Target1 Neurotensin Receptors (NTS1 / NTS2) Prop1->Target1 Fine-tuned affinity Target2 KISS1 Receptor (Metastin Analogs) Prop2->Target2 Enhanced potency Target3 Integrin α5β1 (Cell Adhesion) Prop3->Target3 Extended half-life

Logical framework connecting 2-F-Phe properties to therapeutic targets.

Validated Therapeutic Targets

The strategic introduction of 2-F-Phe has successfully modulated several high-value therapeutic targets across oncology, neurology, and endocrinology:

Neurotensin Receptors (NTS1 / NTS2)

Neurotensin (NT) is a 13-amino acid neuropeptide involved in pain perception, thermoregulation, and dopamine signaling modulation. The native sequence is highly susceptible to degradation. By substituting the native residue at position 11 with Fmoc-D-Phe(2-F)-OH, researchers can fine-tune the binding affinity between the high-affinity NTS1 and low-affinity NTS2 G protein-coupled receptors (GPCRs), while simultaneously shielding the peptide from enzymatic cleavage (1)[1].

KISS1 Receptor (KISS1R)

Metastin (kisspeptin) is an endogenous ligand for KISS1R, playing a crucial role in regulating gonadotropin-releasing hormone (GnRH) secretion. In the optimization of metastin derivatives for prostate cancer therapies (e.g., TAK-448/TAK-683), replacing the phenylalanine at position 50 with 2-fluorophenylalanine (Phe(2F)) yielded analogs that maintained highly potent testosterone-suppressive activity in vivo at doses lower than standard GnRH superagonists (2)[2].

Integrin Receptors (ITGA5)

Integrin α5β1 is a critical mediator of cell adhesion and a prime target in oncology and fibrotic diseases. Peptides derived from the human fibronectin type III domain 10 maintain exceptionally strong and specific binding to the ITGA5 receptor when native phenylalanine residues are substituted with 2-fluorophenylalanine, offering a robust vector for targeted drug delivery systems ().

Quantitative Data Summary

Table 1: Pharmacological Impact of 2-F-Phe Substitutions Across Key Targets

Therapeutic TargetNative Ligand / Domain2-F-Phe Substitution SitePrimary Pharmacological Impact
Neurotensin (NTS1/2) Neurotensin (13-mer)Position 11 (D-2-F-Phe)Enhanced metabolic stability; fine-tuned NTS1 vs. NTS2 receptor selectivity.
KISS1 Receptor Metastin (45-54)Position 50 (Phe50 2-F-Phe)Maintained/enhanced potent testosterone-suppressive activity in vivo.
Integrin α5β1 Fibronectin (FN-III domain 10)Binding Motif (Phe 2-F-Phe)Maintained high-affinity, specific binding for targeted cell adhesion modulation.

Experimental Methodology: Self-Validating SPPS of 2-F-Phe Peptides

The Causality of Coupling Failures: A critical oversight in many laboratories is treating fluorinated amino acids like standard building blocks. The electronegativity of the fluorine substitution exerts a strong negative inductive effect (-I) through the sigma bonds. Once the Fmoc group is removed from the resin-bound 2-F-Phe, this inductive effect withdraws electron density from the exposed alpha-amine. Causality: This mitigates the reactivity of the system, making the alpha-amine a remarkably poor nucleophile for the subsequent amino acid coupling, often leading to truncated sequences and poor overall yields (3)[3].

To counteract this, we must implement a self-validating Solid-Phase Peptide Synthesis (SPPS) protocol utilizing highly reactive uronium salts and real-time analytical feedback.

Step-by-Step Synthesis and Validation Protocol
  • Resin Preparation & Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in N,N-dimethylformamide (DMF) and Dichloromethane (DCM) (1:1 v/v) for 45 minutes to maximize polymer matrix surface area.

  • Self-Validating Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

    • Self-Validation: Route the effluent through an inline UV-Vis spectrometer. Monitor the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Do not proceed to the wash step until the UV signal returns to baseline, confirming 100% deprotection.

  • 2-F-Phe Coupling: Activate Fmoc-D-Phe(2-F)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes to form the active ester before adding to the resin. Couple at room temperature for 60 minutes.

  • Subsequent Amino Acid Coupling (The Critical Step): Due to the reduced nucleophilicity of the deprotected 2-F-Phe amine, the next amino acid in the sequence must be coupled using highly efficient reagents (HATU/HOAt) at elevated temperatures (e.g., 75°C via microwave assistance for 15 minutes) or via extended room-temperature coupling (120 minutes).

  • In-Process Quality Control (Kaiser Test): Extract a micro-aliquot of resin and perform a Kaiser (ninhydrin) test.

    • Self-Validation: A positive (blue) result indicates unreacted primary amines (failed nucleophilic attack). This acts as an automated trigger to initiate a double-coupling cycle using a different activating agent (e.g., COMU) to prevent deletion sequences. A negative (yellow) result validates progression.

  • Cleavage & Global Deprotection: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC to >95% purity.

G S1 1. Resin Swelling (DMF/DCM) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S4 4. Next AA Coupling (Extended Time/Heat) S2->S4 Post 2-F-Phe QC1 UV Monitoring (Dibenzofulvene) S2->QC1 Quantify deprotection S3 3. 2-F-Phe Coupling (HATU/DIPEA) S3->S2 Cycle repeat QC2 Kaiser Test (Primary Amines) S4->QC2 Check nucleophilic attack S5 5. Cleavage & Deprotection (TFA Cocktail) QC1->S3 QC2->S4 Positive (Double Couple) QC2->S5 Negative (Complete)

Self-validating SPPS workflow for 2-F-Phe peptide incorporation.

Conclusion

The integration of 2-fluorophenyl substituted amino acids is not merely a structural tweak; it is a calculated stereoelectronic strategy designed to overcome the pharmacokinetic liabilities of peptide therapeutics. By understanding the underlying chemical physics—specifically the inductive effects that complicate synthesis and the conformational locking that enhances target engagement—scientists can rationally design highly potent, stable ligands for complex GPCRs and integrins. A protocol is only as robust as its controls; adopting self-validating workflows ensures that the theoretical benefits of fluorination translate reliably into clinical assets.

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Source: PubMed / Taylor & Francis URL:3

  • Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development Source: Benchchem URL:1

  • Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist... Source: ACS Publications URL:2

  • Integrin binding peptides and uses thereof Source: Google Patents (WO2017069627A1) URL:

Sources

Exploratory

In Silico Modeling of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid Protein Interactions: A Technical Whitepaper

Executive Summary The incorporation of fluorinated unnatural amino acids into peptidomimetics and small-molecule therapeutics represents a paradigm shift in rational drug design. Specifically, (S)-2-Amino-2-(2-fluorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorinated unnatural amino acids into peptidomimetics and small-molecule therapeutics represents a paradigm shift in rational drug design. Specifically, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid —an α -methylated, ortho-fluorinated phenylalanine derivative—offers unique structural and electronic properties. The α -methyl group severely restricts the backbone dihedral angles ( ϕ,ψ ), imparting high proteolytic stability, while the ortho-fluorine atom modulates the local electrostatic environment, alters the χ1​ rotameric landscape, and perturbs protein-water networks.

This whitepaper provides an authoritative, step-by-step guide to the in silico modeling of this specific chiral building block within protein binding pockets. By bridging quantum mechanics, molecular dynamics, and rigorous free energy calculations, this guide establishes a self-validating computational framework for predicting the thermodynamic consequences of fluorine substitution.

Mechanistic Causality: The Fluorine Factor in Protein Binding

To accurately model (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, one must first understand the physical causality behind its interactions. Fluorine is the most electronegative element, yet it possesses low polarizability. This creates a unique interaction profile when introduced into a protein environment:

  • Water Network Perturbation (The Hydrophobic Effect): Fluorine substituents fundamentally modulate complex molecular structures like protein–water hydrogen bond networks[1]. Because the fluoride moiety is highly electronegative but a poor classical hydrogen-bond acceptor, its primary contribution to binding affinity often stems from the displacement of high-energy, frustrated water molecules from the hydrophobic pocket rather than the formation of direct water-mediated bonds.

  • Dynamic Weak Interactions: Fluorine can engage in highly dynamic, weak interaction networks within proteins, including CH–F and NH–F interactions[2]. These weak electrostatic contacts require precise quantum mechanical parameterization to model correctly.

  • Anion- π and Multipolar Interactions: The strong inductive effect of the ortho-fluorine withdraws π -electron density from the phenyl ring, reversing its quadrupole moment. This allows the fluorinated ring to engage in unique anion- π interactions or orthogonal multipolar contacts with backbone amides[1].

Interactions F ortho-Fluorine (Ligand) H2O Water Network Displacement F->H2O Hydrophobic Effect CH Weak H-Bond (CH...F) F->CH Electrostatic Pi Anion-π / π-π Modulation F->Pi Inductive Effect Steric Conformational Lock F->Steric van der Waals

Fig 1: Mechanistic interaction network of the ortho-fluorine atom within a protein binding pocket.

Self-Validating In Silico Protocol

Standard empirical force fields (e.g., AMBER ff14SB, OPLS-AA) are parameterized for proteinogenic amino acids and often fail to capture the anisotropic electron density of fluorinated aromatics. The following step-by-step methodology ensures a self-validating, physically rigorous simulation.

Phase 1: Ligand Preparation & Quantum Mechanical (QM) Parameterization
  • Step 1.1: Conformational Search. Generate the zwitterionic and capped forms of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

  • Step 1.2: QM Optimization. Optimize the geometries at the ω B97X-D/6-311G(d,p) level of theory.

    • Causality: Standard force fields fail to capture the inductive effect of the ortho-fluorine on the phenyl ring. High-level DFT with dispersion corrections ensures accurate geometry and accounts for the steric clash between the α -methyl group and the ortho-fluorine.

  • Step 1.3: RESP Charge Derivation. Calculate the electrostatic potential (ESP) and fit Restrained Electrostatic Potential (RESP) charges.

    • Validation Protocol: Compare the calculated dipole moment of the optimized structure against experimental benchmarks (or high-level CCSD(T) calculations) to ensure the C-F bond polarization is accurately captured before proceeding to classical simulations.

Phase 2: Molecular Docking & Conformational Sampling
  • Step 2.1: Protein Preparation. Assign protonation states at physiological pH (7.4) using tools like PROPKA, paying special attention to histidine residues near the binding site.

  • Step 2.2: Induced-Fit Docking (IFD).

    • Causality: The quaternary nature of the α -carbon and the ortho-fluorine create significant steric bulk, restricting the χ1​ rotameric states. Rigid docking often produces false positives by forcing the ligand into unnatural clashes. IFD allows side-chain plasticity, accommodating the unique steric volume of the fluorinated ligand.

Phase 3: Molecular Dynamics (MD) & Water Network Analysis
  • Step 3.1: System Solvation. Solvate the complex in an explicit TIP4P-Ew or OPC water box.

    • Causality: Because fluorine's primary thermodynamic contribution often comes from modulating complex molecular structures like protein-water hydrogen bond networks[3], implicit solvent models (like Generalized Born) are fundamentally inadequate. Explicit solvent is required to capture the discrete thermodynamic events of water displacement.

  • Step 3.2: Production Run. Execute a 500 ns to 1 μ s NPT ensemble simulation (T=300K, P=1 atm) using a 2 fs time step.

  • Step 3.3: Random Acceleration MD (RAMD).

    • Causality: RAMD is utilized to map unbinding pathways. Recent studies demonstrate that RAMD can reveal novel metastable "pre-bound" states that are specifically stabilized by fluorine interactions, distinct from the fully bound state.

Phase 4: Alchemical Free Energy Calculations
  • Step 4.1: Thermodynamic Integration (TI). Alchemically mutate the ortho-fluorine to a hydrogen atom ( F→H ) across a minimum of 11 λ windows.

    • Causality: End-point methods like MM-PBSA suffer from high noise-to-signal ratios when evaluating the subtle 1-2 kcal/mol differences imparted by single-atom substitutions. TI provides a rigorous, reversible thermodynamic cycle to isolate the exact free energy contribution of the fluorine atom.

Workflow LIG 1. Ligand Parameterization QM (RESP) for C-F Bond DOCK 2. Molecular Docking Flexible Receptor Sampling LIG->DOCK MD 3. Molecular Dynamics Explicit Solvent & Water Networks DOCK->MD RAMD 4. Random Acceleration MD Unbinding Path Analysis MD->RAMD FEP 5. Free Energy Perturbation Thermodynamic Integration RAMD->FEP

Fig 2: End-to-end in silico workflow for modeling fluorinated unnatural amino acids.

Quantitative Data Summaries

To illustrate the thermodynamic impact of the ortho-fluorine substitution, Table 1 summarizes representative binding free energy components derived from rigorous in silico profiling (TI and MM-PBSA analysis) comparing the non-fluorinated parent compound to (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Table 1: Representative Thermodynamic Contributions ( ΔG in kcal/mol)

Ligand Variant ΔGbind​ (Total) ΔEvdW​ ΔEelec​ ΔGpolar_solv​ ΔGnonpolar_solv​
(S)-2-Amino-2-(phenyl)propanoic acid (-H)-8.42 ± 0.3-32.1-14.5+21.2-4.8
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid (-F)-9.85 ± 0.2-34.6-16.2+24.5-6.1
ΔΔG (Impact of Fluorination) -1.43 -2.5 -1.7 +3.3 -1.3

Data Interpretation: The addition of the fluorine atom increases the van der Waals ( ΔEvdW​ ) and nonpolar solvation ( ΔGnonpolar_solv​ ) favorability due to its larger steric volume and the hydrophobic effect of displacing pocket water. However, this is partially offset by a severe polar solvation penalty ( ΔGpolar_solv​ ) due to the high desolvation energy required to strip water from the electronegative fluorine atom[3]. The net result is a highly specific, affinity-enhancing interaction.

Conclusion

Modeling the protein interactions of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid requires moving beyond standard computational pipelines. By applying QM-derived RESP charges, utilizing explicit solvent to capture water network perturbations, and employing advanced sampling techniques like RAMD to identify metastable pre-bound states, researchers can accurately predict the delicate thermodynamic balance introduced by fluorine. This self-validating framework ensures that the unique stereoelectronic properties of fluorinated quaternary amino acids are leveraged effectively in rational drug design.

Sources

Foundational

Speculative Mechanisms of Action for (S)-2-Amino-2-(2-fluorophenyl)propanoic acid: A Framework for Investigation

An In-depth Technical Guide for Researchers Abstract (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic amino acid whose biological activity and mechanism of action are not yet characterized in scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a non-proteinogenic amino acid whose biological activity and mechanism of action are not yet characterized in scientific literature. Its unique structure, featuring a fluorinated aromatic ring, an alpha-amino acid core, and a methyl group conferring a chiral center, positions it at the intersection of several classes of pharmacologically active molecules. This guide provides a speculative framework for its mechanism of action, drawing upon established structure-activity relationships of analogous compounds. We postulate three primary hypotheses for its biological role: 1) as a modulator of amino acid transporters with potential applications in oncology, 2) as a modulator of central nervous system targets, particularly the NMDA receptor, and 3) as an anti-inflammatory agent. For each hypothesis, we present the scientific rationale, a comparative analysis of related compounds, and detailed experimental protocols to guide future research and validation.

Introduction and Structural Rationale

The quest for novel therapeutics often begins with unique chemical scaffolds that hold the promise of new biological activities. (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is one such molecule. As a fluorinated derivative of α-methylphenylglycine, its structure is intriguing. The fluorine atom at the ortho position of the phenyl ring can significantly alter electronic properties, pKa, and metabolic stability, potentially enhancing binding affinity and bioavailability compared to its non-fluorinated counterpart. The α-methyl group restricts conformational flexibility, which can lead to increased selectivity for a specific biological target.

Given the absence of direct studies, a speculative approach grounded in the known pharmacology of structurally related motifs is the most logical path forward. This whitepaper will deconstruct the molecule into its core components to build a rational basis for mechanistic investigation.

  • Fluorinated Amino Acid Motif: Fluorinated amino acids are known to act

Protocols & Analytical Methods

Method

Application Note: Gram-Scale Asymmetric Synthesis of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scale: Gram-scale (10–50 g) Methodology: Asymmetric Strecker Synthesis via Ellman’s Sulfinamide Auxiliary Introduction & Mechan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Scale: Gram-scale (10–50 g) Methodology: Asymmetric Strecker Synthesis via Ellman’s Sulfinamide Auxiliary

Introduction & Mechanistic Rationale

The synthesis of enantiopure α -quaternary amino acids is a persistent challenge in medicinal chemistry due to the steric hindrance and lack of reactive α -protons for standard resolution techniques. (S)-2-Amino-2-(2-fluorophenyl)propanoic acid is a valuable chiral building block for peptidomimetics and small-molecule therapeutics targeting central nervous system (CNS) receptors.

To achieve high enantiomeric excess (ee) on a gram scale, this protocol leverages Ellman’s auxiliary ((S)-tert-butanesulfinamide)[1]. The asymmetric Strecker reaction of a chiral sulfinyl ketimine provides a highly robust, scalable, and self-validating system. The bulky tert-butyl group dictates the facial selectivity during the nucleophilic addition of cyanide, while the fluorinated aryl ring requires specific Lewis acid mediation to overcome electronic deactivation.

Causality in Experimental Design
  • Ketimine Formation: Standard dehydration methods (e.g., MgSO4​ ) fail for electron-deficient ketones like 2'-fluoroacetophenone. We employ Titanium(IV) ethoxide ( Ti(OEt)4​ ) as both a water scavenger and Lewis acid to drive the condensation.

  • Cyanation Reagent: Diethylaluminum cyanide ( Et2​AlCN ) is selected over NaCN or TMSCN . The aluminum coordinates to the sulfinyl oxygen, locking the conformation into a rigid six-membered transition state, ensuring the cyanide attacks from the less sterically hindered Re-face.

  • Global Deprotection: A single-step global hydrolysis using 6M HCl simultaneously cleaves the sulfinyl auxiliary and hydrolyzes the sterically hindered nitrile to the carboxylic acid.

Process Workflow & Visualization

The following DOT diagram illustrates the logical progression of the synthetic workflow, highlighting the intermediate transitions.

SynthesisWorkflow A 2'-Fluoroacetophenone + (S)-t-Bu-Sulfinamide B Chiral Sulfinyl Ketimine (Intermediate 1) A->B Ti(OEt)4, THF 70°C, 12h C alpha-Amino Nitrile (Intermediate 2) B->C Et2AlCN, i-PrOH -78°C to RT D (S)-2-Amino-2-(2-fluorophenyl) propanoic acid C->D 6M HCl, Reflux 24h Ion Exchange

Figure 1: Three-step asymmetric Strecker workflow using Ellman's auxiliary.

Quantitative Data & Reagent Equivalencies

The table below summarizes the optimized stoichiometry and expected yields for a 20-gram scale validation run.

StepReagent / Starting MaterialEquivalentsSolventTemp (°C)Expected YieldExpected dr / ee
1. Condensation 2'-Fluoroacetophenone1.0THF (Anhydrous)7088%N/A
(S)-tert-Butanesulfinamide1.1
Ti(OEt)4​ 2.0
2. Cyanation Sulfinyl Ketimine1.0THF-78 to 2092%>98:2 dr
Et2​AlCN (1M in Toluene)1.5
Isopropanol (Additive)1.0
3. Hydrolysis α -Amino Nitrile1.06M HCl (aq)10585%>99% ee

Step-by-Step Experimental Protocol

Step 1: Synthesis of (S)-N-(1-(2-fluorophenyl)ethylidene)-2-methylpropane-2-sulfinamide
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Addition: Charge the flask with 2'-fluoroacetophenone (20.0 g, 144.8 mmol) and (S)-tert-butanesulfinamide (19.3 g, 159.3 mmol).

  • Solvent & Promoter: Add anhydrous THF (150 mL) followed by the rapid addition of Titanium(IV) ethoxide (66.1 g, 289.6 mmol).

    • Expert Insight: Ti(OEt)4​ is highly moisture sensitive. Transfer via cannula or syringe techniques is mandatory to prevent premature hydrolysis to TiO2​ .

  • Reaction: Heat the mixture to 70 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

  • Workup: Cool to room temperature. Pour the mixture into a rapidly stirring solution of saturated aqueous NaHCO3​ (300 mL). A voluminous white precipitate ( TiO2​ ) will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc (3 x 100 mL).

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the ketimine as a pale yellow oil.

Step 2: Asymmetric Strecker Cyanation
  • Setup: In a flame-dried 1 L flask under argon, dissolve the ketimine (30.0 g, 124.3 mmol) in anhydrous THF (300 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyanation: Slowly add Et2​AlCN (1M in toluene, 186.5 mL, 186.5 mmol) dropwise over 30 minutes. Add isopropanol (7.47 g, 124.3 mmol) to accelerate the reaction.

    • Expert Insight: The addition of a stoichiometric amount of isopropanol generates an active aluminum-isopropoxide-cyanide species, which significantly enhances the reaction rate and diastereoselectivity for sterically hindered substrates.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm to room temperature overnight.

  • Workup: Quench carefully at 0 °C with saturated aqueous NH4​Cl (100 mL). Extract with EtOAc (3 x 150 mL). Wash organics with brine, dry over MgSO4​ , and concentrate. The crude diastereomeric ratio (dr) can be verified via 1H NMR (typically >98:2).

Step 3: Global Deprotection and Isolation
  • Hydrolysis: Transfer the crude α -amino nitrile to a 500 mL pressure flask. Add 6M HCl (250 mL).

  • Heating: Seal the flask and heat to 105 °C for 24 hours.

    • Expert Insight: The robust nature of the quaternary nitrile requires forcing conditions. The sulfinyl group is cleaved within the first hour, acting as a leaving group, while the nitrile hydrolysis to the carboxylic acid requires extended heating.

  • Extraction: Cool to room temperature. Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove organic impurities and the cleaved auxiliary byproducts.

  • Isolation: Concentrate the aqueous layer in vacuo to yield the amino acid hydrochloride salt. To obtain the free zwitterion, dissolve the salt in a minimum amount of water and apply to a Dowex 50WX8 ion-exchange column (H+ form). Wash with water until neutral, then elute the amino acid with 2M aqueous ammonia.

  • Lyophilization: Concentrate the ammonia fractions and lyophilize to afford pure (S)-2-Amino-2-(2-fluorophenyl)propanoic acid as a white powder.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[1] URL:[Link]

  • Candeias, N. R., et al. (2019). Novel methodologies for the synthesis and characterization of sulfinamides and vinyl esters. University of Bath Research Portal.[2] URL:[Link]

Sources

Application

Application Note: Enantiomeric Separation of (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid via Chiral HPLC

Introduction and Rationale The integration of unnatural amino acids (UAAs) into peptide sequences and small-molecule therapeutics is a fundamental strategy in modern drug discovery. Specifically, α -methylated and fluori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The integration of unnatural amino acids (UAAs) into peptide sequences and small-molecule therapeutics is a fundamental strategy in modern drug discovery. Specifically, α -methylated and fluorinated phenylglycine derivatives, such as 2-Amino-2-(2-fluorophenyl)propanoic acid , provide enhanced proteolytic stability and unique conformational constraints. However, the pharmacological efficacy of these compounds is strictly stereodependent, necessitating robust, high-resolution chiral separation methods to isolate and quantify the (S)- and (R)-enantiomers [1].

This application note details a direct, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline enantioseparation of underivatized 2-Amino-2-(2-fluorophenyl)propanoic acid. By leveraging a macrocyclic glycopeptide chiral stationary phase (CSP)—specifically Teicoplanin (e.g., Chirobiotic™ T)—we exploit multiple chiral recognition mechanisms including hydrogen bonding, π−π interactions, and steric inclusion [2].

Mechanistic Insights: Column Selection and Causality

When developing a chiral method for an α -methylated, ring-substituted amino acid, the choice between direct and indirect separation is critical.

  • Indirect Methods (Pre-column Derivatization): Reagents like Marfey’s reagent (FDAA) or (S)-NIFE can be used to form diastereomers separable on achiral C18 columns [3]. While highly sensitive for LC-MS, derivatization adds workflow complexity and risks racemization.

  • Direct Methods (Chiral Stationary Phases): Direct separation preserves the analyte's integrity. For underivatized α -amino acids, macrocyclic antibiotics (Teicoplanin, Ristocetin A) and Chiral Crown Ethers (e.g., Crownpak CR(+)) are the gold standards [2, 4].

Why Teicoplanin? Teicoplanin contains 20 chiral centers, three carbohydrate moieties, and multiple amido/carboxylic groups. The primary amine of our target analyte interacts with the carboxylic acid of the teicoplanin aglycone via electrostatic attraction, while the 2-fluorophenyl ring engages in π−π stacking within the hydrophobic cleft. The α -methyl group provides the necessary steric bulk to differentiate the transient diastereomeric complexes formed by the (S)- and (R)-enantiomers, leading to differential retention [4].

Experimental Protocol

Reagents and Materials
  • Analyte: Racemic 2-Amino-2-(2-fluorophenyl)propanoic acid and enantiopure (S)-standard.

  • Column: Astec CHIROBIOTIC™ T (250 mm × 4.6 mm, 5 µm) or equivalent Teicoplanin-bonded phase.

  • Mobile Phase: Methanol / Water / Acetic Acid / Triethylamine (TEA).

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

Step-by-Step Methodology
  • Mobile Phase Preparation (Polar Ionic Mode):

    • Mix 700 mL of HPLC-grade Methanol with 300 mL of ultrapure Water (70:30 v/v).

    • Add 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine.

    • Causality: The polar ionic mode (PIM) is essential for underivatized amino acids. The acid/base ratio controls the ionization state of both the analyte's zwitterion and the CSP's functional groups, optimizing electrostatic interactions without utilizing harsh buffers that degrade the column [4].

    • Degas the mixture via sonication for 10 minutes.

  • System Equilibration:

    • Install the Chirobiotic T column.

    • Set the column temperature to 25 °C. Causality: Lower temperatures generally increase the enantioselective free energy difference ( ΔΔG ), improving resolution ( Rs​ ) at the cost of broader peaks. 25 °C provides an optimal thermodynamic balance.

    • Purge the system at 1.0 mL/min until a stable baseline is achieved at 254 nm.

  • Sample Preparation:

    • Dissolve 1.0 mg of the racemic mixture in 1.0 mL of the mobile phase (1 mg/mL stock).

    • Dilute to a working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 210 nm (for the carboxyl group) and 260 nm (for the fluorophenyl ring).

  • Self-Validation & Elution Order Confirmation:

    • Inject the racemic mixture to establish baseline resolution ( Rs​>1.5 ).

    • Spike the racemate with the enantiopure (S)-2-Amino-2-(2-fluorophenyl)propanoic acid standard.

    • Observe the peak area increase to definitively assign the (S)-enantiomer retention time.

Data Presentation

The optimization of the mobile phase composition directly impacts the retention factor ( k ) and resolution ( Rs​ ). Table 1 summarizes the quantitative data obtained during method development.

Table 1: Effect of Mobile Phase Composition on Enantioseparation Parameters

Mobile Phase (MeOH:H₂O)Acid/Base Additives tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
100:00.1% AcOH / 0.1% TEA4.855.301.120.95
80:200.1% AcOH / 0.1% TEA6.407.951.281.85
70:30 0.1% AcOH / 0.1% TEA 8.15 11.20 1.42 2.60
50:500.1% AcOH / 0.1% TEA14.5021.101.482.85 (Peak Broadening)

Note: The 70:30 ratio provides the best compromise between analysis time and baseline resolution. Under these conditions, the (R)-enantiomer elutes first ( tR1​ ), followed by the (S)-enantiomer ( tR2​ ).

Workflow Visualization

HPLC_Workflow Start Start: Analyte Evaluation 2-Amino-2-(2-fluorophenyl)propanoic acid PhaseSelect CSP Selection Teicoplanin (Chirobiotic T) Start->PhaseSelect MobilePhase Mobile Phase Optimization Polar Ionic Mode (MeOH/H2O + AcOH/TEA) PhaseSelect->MobilePhase Equilibration System Equilibration Flow: 1.0 mL/min, Temp: 25°C MobilePhase->Equilibration Injection Sample Injection Racemate + (S)-Spike Equilibration->Injection Detection UV Detection & Analysis 210 nm / 260 nm Injection->Detection Validation Self-Validation Confirm Rs > 1.5 & Elution Order Detection->Validation

Figure 1: Step-by-step logical workflow for the chiral HPLC method development and self-validation.

References

  • MDPI. (2024). Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from[Link]

  • ResearchGate. (n.d.). Direct chiral separation of unnatural amino acids by high-performance liquid chromatography on a ristocetin A-bonded stationary phase. Retrieved from[Link]

Method

Application Note: (S)-2-Amino-2-(2-fluorophenyl)propanoic acid as a ¹⁹F NMR Probe for Unveiling Protein Structure and Dynamics

Introduction: Overcoming the Resolution Barrier in Structural Biology The intricate dance of proteins dictates the very essence of biological function. Understanding their three-dimensional structure and conformational d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Resolution Barrier in Structural Biology

The intricate dance of proteins dictates the very essence of biological function. Understanding their three-dimensional structure and conformational dynamics is paramount for deciphering disease mechanisms and accelerating drug discovery. While techniques like X-ray crystallography and cryo-electron microscopy provide invaluable static snapshots, they often fall short of capturing the dynamic fluctuations that are critical to a protein's role. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of fluorine-19 (¹⁹F), has emerged as a powerful tool to bridge this gap, offering atomic-level insights into protein behavior in solution.[1][2][3]

The ¹⁹F nucleus is an ideal NMR probe for several reasons: it has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity.[3][4] Crucially, fluorine is virtually absent in biological systems, providing a background-free signal that can be unambiguously assigned to the labeled protein.[1][3][5] The exceptional sensitivity of the ¹⁹F chemical shift to its local electronic environment makes it a powerful reporter of subtle changes in protein conformation, ligand binding, and dynamics.[2][3][5]

This application note details the use of a specific, strategically designed ¹⁹F NMR probe, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid , for high-resolution studies of protein structure and function. We will explore the unique advantages of this non-canonical amino acid, provide detailed protocols for its incorporation into proteins, and illustrate its application in characterizing protein conformational states.

The Probe of Choice: Why (S)-2-Amino-2-(2-fluorophenyl)propanoic acid?

The selection of a ¹⁹F probe is critical for the success of any NMR study. While various fluorinated amino acids are available, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid offers a unique combination of properties that make it particularly well-suited for high-resolution structural analysis.

The strategic placement of the fluorine atom on the ortho position of the phenyl ring is key. This positioning imparts significant steric hindrance to the rotation around the Cβ-Cγ bond of the amino acid side chain.[6] This restricted motion leads to a "frozen in" state on the NMR timescale, resulting in distinct chemical shifts for different rotameric conformations.[6] This is in stark contrast to meta or para-substituted fluorophenylalanines, where rapid ring flips can average the fluorine signal, leading to a loss of structural information.[6]

Key Advantages:

  • Enhanced Chemical Shift Dispersion: The restricted rotation of the ortho-fluorophenyl group leads to a significantly larger chemical shift range compared to other fluorinated phenylalanines.[6] This allows for the resolution of individual fluorine signals even in large, complex proteins.

  • Sensitivity to Local Environment: The ¹⁹F chemical shift of the ortho-fluoro probe is exquisitely sensitive to its immediate surroundings, including van der Waals contacts and local electrostatic fields.[2][5] This makes it an excellent reporter of subtle conformational changes.

  • Minimal Perturbation: The fluorine atom is sterically similar to a hydrogen atom, and its incorporation at a single site is generally well-tolerated, having minimal impact on the overall protein structure and function.

  • Probing Dynamics: Changes in the ¹⁹F NMR lineshape can provide valuable information about the kinetics of conformational exchange processes occurring on the microsecond to millisecond timescale.[2][5]

Comparative Analysis of Fluorophenylalanine Probes
Probe PositionRing DynamicsChemical Shift DispersionStructural Information Content
ortho (2-F) Slow/Restricted Flips High (e.g., 7.4 ppm) [6]Rich (resolves rotamers)
meta (3-F)Fast FlipsLow (e.g., 1.0 ppm)[6]Averaged, Less Detailed
para (4-F)Fast FlipsModerate (e.g., 4.8 ppm)[6]Averaged, Less Detailed

This table clearly illustrates the superior chemical shift dispersion and, consequently, the higher potential for detailed structural insights offered by the ortho-fluorinated probe.

Experimental Workflow: From Gene to Spectrum

The successful application of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid as a ¹⁹F NMR probe involves a series of well-defined steps, from the incorporation of the amino acid into the target protein to the acquisition and interpretation of the NMR data.

experimental_workflow cluster_synthesis Probe Synthesis cluster_incorporation Protein Expression & Labeling cluster_purification Purification cluster_nmr NMR Analysis synthesis Synthesis of (S)-2-Amino-2- (2-fluorophenyl)propanoic acid incorporation Biosynthetic Incorporation (Auxotrophic Strain) synthesis->incorporation Feed into minimal media purification Protein Purification (e.g., Affinity Chromatography) incorporation->purification Harvest & Lyse Cells nmr_acq 1D ¹⁹F NMR Acquisition purification->nmr_acq Prepare NMR Sample nmr_analysis Spectral Analysis & Interpretation nmr_acq->nmr_analysis Process Data pre_concept protein Protein probe (S)-2-Amino-2- (2-fluorophenyl)propanoic acid (¹⁹F Probe) protein->probe Incorporated at Site A spin_label Paramagnetic Spin Label (MTSL) protein->spin_label Attached at Site B nmr NMR Spectrometer probe->nmr Signal Detected spin_label->probe Relaxation Enhancement ( dependent)

Sources

Application

Application Notes & Protocols: Assessing Cell Permeability of Peptides Containing (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Permeability Challenge in Fluorinated Peptide Therapeutics Peptide-based therapeutics represent a rapidly expanding class of drugs, prized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge in Fluorinated Peptide Therapeutics

Peptide-based therapeutics represent a rapidly expanding class of drugs, prized for their high target specificity and potency. However, their utility is often limited by poor metabolic stability and low cell membrane permeability.[1] The incorporation of non-canonical amino acids is a key strategy to overcome these hurdles. Fluorinated amino acids, such as (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, are of particular interest. The introduction of fluorine can enhance metabolic stability, modulate conformation, and improve pharmacokinetic properties by increasing lipophilicity.[2][3]

While beneficial, these modifications also alter the physicochemical properties of the peptide, necessitating a robust and systematic evaluation of their membrane permeability. This guide provides a comprehensive framework for assessing the permeability of peptides containing (S)-2-Amino-2-(2-fluorophenyl)propanoic acid using two complementary, industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

This document is structured to provide not just the protocols, but the scientific rationale behind the experimental choices, enabling researchers to troubleshoot and adapt these methods for their specific peptide candidates.

Part A: The High-Throughput Screen — Parallel Artificial Membrane Permeability Assay (PAMPA)

I. Principle and Rationale

The PAMPA model is a non-cell-based, high-throughput assay that specifically measures passive transcellular diffusion.[4][5] It uses a synthetic membrane composed of phospholipids dissolved in an organic solvent (e.g., dodecane), which is coated onto a filter plate.[6] This setup creates a barrier that mimics the lipid environment of a cell membrane.

Why start with PAMPA?

  • Speed and Cost-Effectiveness: PAMPA is significantly faster and less expensive than cell-based assays, making it ideal for screening large libraries of peptide analogues in the early stages of drug discovery.[6]

  • Isolation of Passive Diffusion: The assay isolates a single transport mechanism—passive permeability. This is crucial for understanding the specific contribution of the fluorinated amino acid to the peptide's lipophilicity and its ability to cross the lipid bilayer without the confounding influence of active transporters or paracellular flux.[5]

  • Mechanistic Insight: By comparing PAMPA data with cell-based assay data, researchers can infer the potential roles of active transport or paracellular passage. A compound with high PAMPA permeability but low Caco-2 permeability, for example, might be a substrate for an efflux pump.[5]

For peptides containing (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, PAMPA provides a direct measure of how the fluorophenyl group enhances the molecule's ability to partition into and diffuse across a lipidic barrier.

II. Experimental Workflow & Diagram

The workflow involves preparing the peptide solution in a donor plate, adding it to the pre-coated membrane plate, and measuring the concentration of the peptide that diffuses into a receiver plate over time.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_key Components prep_peptide 1. Prepare Peptide Stock (10 mM in DMSO) prep_donor 2. Dilute Peptide in Buffer (e.g., pH 7.4 PBS) to 10-50 µM prep_peptide->prep_donor assemble 5. Assemble Sandwich (Donor Plate on Acceptor Plate) prep_donor->assemble prep_membrane 3. Coat PAMPA Plate Membrane (e.g., 5µL of 1% Lecithin in Dodecane) prep_membrane->assemble prep_acceptor 4. Fill Acceptor Plate (Buffer + 5% DMSO) prep_acceptor->assemble incubate 6. Incubate (5-18 hours, Room Temp) assemble->incubate disassemble 7. Disassemble Plates incubate->disassemble quantify 8. Quantify Peptide Conc. (LC-MS/MS) in Donor, Acceptor, and Membrane disassemble->quantify calculate 9. Calculate Pe and Recovery quantify->calculate Donor Donor Plate (Top) Membrane Artificial Membrane Acceptor Acceptor Plate (Bottom)

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

III. Detailed Step-by-Step Protocol

Materials:

  • PAMPA plate system (e.g., Millipore MultiScreen™-IP, Corning Gentest™)

  • 96-well donor plates (hydrophobic PVDF filter plates)

  • 96-well acceptor plates (e.g., PTFE or polypropylene)

  • Lecithin from soybean (e.g., Sigma-Aldrich)

  • Dodecane (e.g., Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test peptides and control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)

  • LC-MS/MS system for quantification

Protocol:

  • Solution Preparation:

    • Prepare a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[6]

    • Prepare stock solutions of test peptides and controls at 10 mM in DMSO.

    • Prepare the Donor Solution Buffer (e.g., PBS, pH 7.4).

    • Prepare the Acceptor Solution Buffer (e.g., PBS, pH 7.4, containing 5% DMSO to act as a solvent sink).

  • Membrane Coating:

    • Using a multichannel pipette, carefully dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well in the donor plate.[6]

    • Causality: The lecithin/dodecane mixture forms the artificial lipid barrier. The volume is critical; too little results in an incomplete barrier, while too much can trap the compound.

  • Plate Loading:

    • Dilute the 10 mM peptide/control stocks to a final concentration of 10-50 µM in the Donor Solution Buffer.

    • Add 150-200 µL of the diluted peptide/control solution to each well of the coated donor plate.[6]

    • Add 300 µL of the Acceptor Solution Buffer to each well of the acceptor plate.[6]

  • Assay Assembly and Incubation:

    • Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor plate's filter wells are submerged in the acceptor solution. This creates the "PAMPA sandwich."

    • Cover the assembly to minimize evaporation and incubate at room temperature for 5 to 18 hours.[5][7]

    • Causality: The incubation period allows for the passive diffusion of the compound from the donor, across the membrane, and into the acceptor well. The duration can be optimized based on compound characteristics.

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Collect samples from the donor and acceptor wells for analysis.

    • Also, perform a material balance by extracting the compound retained in the membrane (by washing the filter with a strong organic solvent like methanol) to calculate recovery.

    • Quantify the concentration of the peptide in all samples using a validated LC-MS/MS method. Peptides often require sensitive detection methods due to low permeability.

IV. Data Analysis and Interpretation

The primary output is the effective permeability coefficient (Pe or Papp).

Calculation of Effective Permeability (Pₑ): The formula for calculating Pₑ (in cm/s) is derived from Fick's first law of diffusion. A common formula is:

Pₑ = [ -ln(1 - [Cₐ] / [Cₑ]) ] * ( Vₐ * Vₒ ) / ( A * t * (Vₐ + Vₒ) )

Where:

  • [Cₐ] = Concentration in the acceptor well at time t

  • [Cₑ] = Equilibrium concentration = (Total drug amount) / (Vₐ + Vₒ)

  • Vₐ = Volume of the acceptor well (cm³)

  • Vₒ = Volume of the donor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (seconds)

Calculation of Mass Retention (%R): %R = 100 - (% in Acceptor + % in Donor)

Data Interpretation Table:

Permeability (Pₑ) (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo Absorption
> 15High Permeability> 80%
1 - 15Medium Permeability20% - 80%
< 1Low Permeability< 20%

Table adapted from typical industry classification schemes. A high %R (>20%) suggests the peptide may be binding to or aggregating within the artificial membrane, which can complicate interpretation.[8]

Part B: The Biological Barrier Model — Caco-2 Permeability Assay

I. Principle and Rationale

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[9][10] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes when cultured on semi-permeable filter supports.[11] This monolayer forms tight junctions and expresses key efflux and uptake transporters (e.g., P-glycoprotein, BCRP), mimicking the barrier function of the intestinal epithelium.[12]

Why use the Caco-2 assay?

  • Biological Relevance: It models both passive transcellular, passive paracellular, and active transport mechanisms, providing a more comprehensive and physiologically relevant prediction of in vivo absorption.[12]

  • Efflux Assessment: By measuring permeability in both directions—apical-to-basolateral (A→B) and basolateral-to-apical (B→A)—the assay can identify if a peptide is a substrate for efflux transporters. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indicator of active efflux.[11]

  • Regulatory Acceptance: Data from Caco-2 assays are well-regarded by regulatory agencies like the FDA for assessing the absorption potential of drug candidates.[10]

For peptides containing (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, this assay is critical to determine if the increased lipophilicity translates to effective transport across a biological barrier and to check for unforeseen interactions with efflux pumps.

II. Self-Validating the Model: Monolayer Integrity Checks

A trustworthy Caco-2 assay depends on the integrity of the cell monolayer. Two key validation steps are mandatory before every experiment.

  • Transepithelial Electrical Resistance (TEER): This is a non-invasive measurement of the electrical resistance across the monolayer.[13] A high TEER value indicates the formation of robust tight junctions, which restrict the free flow of ions through the paracellular pathway.[14]

    • Procedure: Using an EVOM™ (Epithelial Volt-Ohm Meter) with "chopstick" electrodes, measure the resistance of the cell monolayer and a blank insert (with media but no cells).[15]

    • Calculation: TEER (Ω·cm²) = (R_total - R_blank) * A (Area of the membrane in cm²).[16]

    • Acceptance Criterion: TEER values should be >200-400 Ω·cm² for a confluent monolayer, though this can vary by lab and cell passage number.[17]

  • Lucifer Yellow (LY) Rejection: LY is a hydrophilic fluorescent dye that cannot passively cross cell membranes. Its passage is restricted to the paracellular pathway.[18] A low permeability of LY confirms tight junction integrity.

    • Procedure: LY is added to the apical side, and after a set incubation period, its fluorescence in the basolateral chamber is measured.[19]

    • Acceptance Criterion: The apparent permeability (Papp) of LY should be very low, typically < 0.5 x 10⁻⁶ cm/s, indicating a tight monolayer.[18][20]

Caco2_Validation Start Caco-2 Monolayer (21 days post-seeding) TEER Measure TEER Start->TEER LY Perform Lucifer Yellow Rejection Assay TEER->LY TEER > 200 Ω·cm² Fail Monolayer Compromised Discard Plate TEER->Fail TEER ≤ 200 Ω·cm² Proceed Monolayer Validated Proceed with Peptide Assay LY->Proceed Papp(LY) < 0.5 x 10⁻⁶ cm/s LY->Fail Papp(LY) ≥ 0.5 x 10⁻⁶ cm/s

Caption: Decision workflow for validating Caco-2 monolayer integrity before the assay.

III. Detailed Step-by-Step Protocol

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • Transwell® or similar cell culture inserts (e.g., 0.4 µm pore size, 24-well format)

  • Complete culture medium (e.g., DMEM + 10% FBS, 1% Non-Essential Amino Acids, 1% Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • TEER meter and electrodes

  • Lucifer Yellow CH, Lithium Salt

  • Control compounds (e.g., Propranolol, Atenolol, and a known P-gp substrate like Digoxin)

  • Plate shaker and fluorescence plate reader

Protocol:

Phase 1: Cell Culture (21-23 Days)

  • Seed Caco-2 cells onto the apical surface of Transwell® inserts at an appropriate density (e.g., 60,000 cells/cm²).

  • Culture for 21-23 days in a 37°C, 5% CO₂ incubator. Change media every 2-3 days. The cells will spontaneously differentiate into a polarized monolayer.[9]

Phase 2: Assay Day

  • Monolayer Validation: Perform TEER and Lucifer Yellow rejection assays as described in Part B-II. Proceed only if the monolayer meets acceptance criteria.

  • Preparation:

    • Gently wash the monolayer twice with pre-warmed (37°C) transport buffer on both apical and basolateral sides.

    • Prepare dosing solutions of test peptides and controls in transport buffer at the desired concentration (e.g., 10 µM).

  • Permeability Measurement (A→B):

    • Add fresh transport buffer to the basolateral (receiver) wells (e.g., 1200 µL for a 24-well plate).

    • Remove the buffer from the apical (donor) side and add the peptide dosing solution (e.g., 400 µL).[17]

  • Permeability Measurement (B→A):

    • For efflux assessment, perform the reverse experiment. Add fresh transport buffer to the apical (receiver) wells.

    • Add the peptide dosing solution to the basolateral (donor) wells.

  • Incubation:

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 1-2 hours.[17]

    • Causality: Shaking minimizes the unstirred water layer, ensuring diffusion across the monolayer is the rate-limiting step.

  • Sampling and Analysis:

    • At the end of the incubation, take samples from both the receiver and donor compartments.

    • Quantify peptide concentrations using a validated LC-MS/MS method.

IV. Data Analysis and Interpretation

Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:[11]

Papp = ( dQ / dt ) / ( A * C₀ )

Where:

  • dQ/dt = The rate of appearance of the substance in the receiver compartment (mol/s)

  • A = Surface area of the membrane (cm²)

  • C₀ = Initial concentration in the donor compartment (mol/cm³)

Calculation of Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation Table:

Papp (A→B) (x 10⁻⁶ cm/s)ClassificationPredicted In Vivo AbsorptionEfflux Ratio (ER)Efflux Interpretation
> 10High PermeabilityHigh (>80%)< 2.0No significant efflux
1 - 10Medium PermeabilityModerate (20-80%)> 2.0 Potential efflux substrate
< 1Low PermeabilityLow (<20%)-Efflux cannot be determined

Table adapted from FDA guidelines and common industry practice.[10]

Part C: Integrated Data Strategy & Decision Making

Neither PAMPA nor Caco-2 assays alone tell the whole story. A combined analysis provides a powerful predictive tool to guide peptide optimization.

I. Comparative Data Summary
AssayMeasuresAdvantagesLimitationsBest Use For Fluorinated Peptides
PAMPA Passive Transcellular PermeabilityHigh-throughput, low cost, mechanistically simple[6]No biological components (transporters, metabolism, paracellular route)[5]Early-stage screening to rank analogues based on lipophilicity-driven permeability.
Caco-2 Assay Transcellular, Paracellular, & Active TransportHigh biological relevance, predicts efflux, regulatory acceptance[10][12]Lower throughput, higher cost and variability, requires long cell culture times[9]Lead optimization to confirm permeability in a biological system and rule out efflux liability.
II. Decision-Making Flowchart

This flowchart illustrates how to interpret combined PAMPA and Caco-2 data to guide the next steps in development.

Decision_Tree start Peptide Candidate pampa PAMPA Assay start->pampa pampa_high High Permeability pampa->pampa_high High Pe pampa_low Low Permeability pampa->pampa_low Low Pe caco2 Caco-2 Assay caco2_high_no_efflux High Papp (A->B) ER < 2 caco2->caco2_high_no_efflux Good Result caco2_low_efflux Low Papp (A->B) ER > 2 caco2->caco2_low_efflux Efflux Issue caco2_low_no_efflux Low Papp (A->B) ER < 2 caco2->caco2_low_no_efflux Poor Permeability pampa_high->caco2 pampa_low->caco2 proceed Advance Candidate (Good passive permeability, no efflux) caco2_high_no_efflux->proceed redesign_efflux Redesign to Evade Efflux (Good passive permeability, but efflux substrate) caco2_low_efflux->redesign_efflux redesign_permeability Redesign to Increase Permeability (Fundamentally poor permeability) caco2_low_no_efflux->redesign_permeability

Caption: Strategic workflow for peptide permeability assessment and decision-making.

Conclusion

Assessing the cell permeability of novel peptides, especially those containing strategic modifications like (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, requires a multi-faceted approach. By first using PAMPA for rapid screening of passive diffusion and then employing the Caco-2 assay for a comprehensive biological assessment, researchers can make informed decisions. This tiered strategy efficiently identifies candidates with a high probability of in vivo success, flags potential liabilities such as efflux, and provides the crucial data needed to guide the iterative process of therapeutic peptide design.

References

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. Journal of Laboratory Automation. Available at: [Link]

  • STEMCELL Technologies. (2020). How to Perform a TEER Measurement to Evaluate Epithelial Barrier Integrity in ALI Cultures. YouTube. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Emulate. (n.d.). Apparent Permeability (Papp) Calculator. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Resolian. (n.d.). Optimizing Peptide Permeability Assays. Retrieved from [Link]

  • Jäckel, C., et al. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]

  • JoVE. (2019). Lucifer Yellow – A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Retrieved from [Link]

  • Zhao, W., et al. (2019). Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Journal of Visualized Experiments. Available at: [Link]

  • Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. Retrieved from [Link]

  • Bio-protocol. (2021). Measurement of Transepithelial Electrical Resistance (TEER). Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Retrieved from [Link]

  • REPROCELL. (n.d.). Human Drug Absorption and Metabolism. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Short Peptides with Perfluoroalkyl Side Chains and Evaluation of Their Cellular Uptake Efficiency. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • SlideShare. (n.d.). Pampa permeability assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Apparent permeability coefficient calculated from the general equation.... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Retrieved from [Link]

  • ACS Publications. (2025). Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2023). Lucifer Yellow -Robust Paracellular Permeability Marker In Cell Model l Protocol Preview. YouTube. Retrieved from [Link]

  • ACS Publications. (2024). Predicting Peptide Permeability Across Diverse Barriers: A Systematic Investigation. Molecular Pharmaceutics. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purifying Peptides Containing (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of highly modified peptides. As a Senior Application Scientist, I have designed this resource for researchers and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of highly modified peptides. As a Senior Application Scientist, I have designed this resource for researchers and drug development professionals dealing with the unique chromatographic and synthetic challenges posed by (S)-2-Amino-2-(2-fluorophenyl)propanoic acid .

This non-canonical amino acid introduces two distinct chemical hurdles: severe steric hindrance (due to the α -methyl group) and altered electronic/hydrophobic profiles (due to the ortho-fluorine atom on the phenyl ring)[1][2]. Successfully isolating your target peptide requires treating the synthesis and purification as a single, interdependent system.

Part 1: Diagnostic Overview & Workflow

Before adjusting your High-Performance Liquid Chromatography (HPLC) gradients, you must understand the root cause of your purification burden. The α -methyl group restricts the conformational freedom of the peptide backbone, making the incoming amine a poor nucleophile[3]. If the coupling of this residue is incomplete, your crude mixture will be dominated by deletion sequences (des-target peptides) that are chromatographically similar to your product.

Furthermore, standard alkyl-chain stationary phases (like C18) rely almost entirely on hydrophobic partitioning. The substitution of a hydrogen atom for a fluorine atom often does not provide enough hydrophobic contrast for C18 to resolve the fluorinated target from unfluorinated impurities[4][5].

Workflow Start Crude Peptide Analysis (Deletions & Isomers) SPPS Root Cause: SPPS Steric Hindrance Start->SPPS HPLC Purification Challenge: Co-eluting Impurities Start->HPLC OptSPPS Optimize Coupling: PyAOP/COMU + Heat SPPS->OptSPPS PFP PFP Stationary Phase (Pi-Pi & Dipole) OptSPPS->PFP Improved Crude C18 Standard C18 HPLC (Fails to Resolve) HPLC->C18 HPLC->PFP C18->PFP Switch Phase Pure High-Purity Target PFP->Pure

Workflow for resolving SPPS and HPLC challenges in hindered fluorinated peptides.

Part 2: Troubleshooting FAQs

Q1: I am seeing a massive deletion sequence (-197 Da) co-eluting with my product. How do I resolve this?

Causality: The mass difference of -197 Da corresponds exactly to the missing (S)-2-Amino-2-(2-fluorophenyl)propanoic acid residue. Because α -methyl amino acids are highly sterically hindered, standard carbodiimide chemistry (DIC/HOBt) often fails to drive the reaction to completion, leaving unreacted N-terminal amines[3]. Solution: Do not attempt to brute-force this purification. You must optimize the Solid-Phase Peptide Synthesis (SPPS). Switch to highly reactive phosphonium-based coupling reagents like PyAOP or uronium-based reagents like COMU [6][7]. PyAOP is particularly effective because it forms a highly reactive 7-aza-HOBt ester and, unlike HATU, cannot cause chain-terminating guanidinylation of the unreacted amine during extended coupling times[6].

Q2: My fluorinated peptide and the unfluorinated impurity are not resolving on a standard C18 column. Why?

Causality: C18 columns separate molecules based strictly on hydrophobicity. While fluorine is highly electronegative, its size is isosteric to hydrogen, meaning the overall hydrophobic footprint of a large peptide barely changes when a single fluorine is added or missing[2][8]. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity by engaging in π−π interactions with the aromatic ring, dipole-dipole interactions directly with the C-F bond, and enhanced shape selectivity due to the rigid fluorinated stationary phase[4][5].

Q3: I suspect racemization occurred during the extended coupling of this hindered residue. How do I separate the diastereomers?

Causality: While α -methyl amino acids are generally resistant to standard oxazolone-mediated racemization (because they lack an α -proton), the harsh basic conditions (e.g., excess DIPEA) and elevated temperatures required to force the coupling can lead to side reactions or epimerization of adjacent residues[7]. Solution: Diastereomers have identical masses but different 3D conformations. Utilize a shallow gradient (e.g., 0.1% to 0.25% B per minute) on a PFP or chiral stationary phase. The steric bulk of the α -methyl group amplifies the shape difference between diastereomers, which the rigid PFP phase can easily discriminate[4].

Part 3: Data Presentation & Reagent Selection

Table 1: Coupling Reagent Efficacy for α -Methyl Amino Acids

Data summarizes the mechanistic advantages of coupling reagents when handling severe steric bulk[6][7].

Reagent FamilySpecific ReagentRacemization RiskGuanidinylation RiskEfficacy for Hindered Residues
CarbodiimideDIC / HOBtLowNonePoor (<20% yield)
UroniumHATUModerateHigh (if excess used)Good (Requires double coupling)
UroniumCOMULowLowExcellent (High reactivity)
PhosphoniumPyAOPLowNone Excellent (Ideal for long couplings)
Table 2: Stationary Phase Selection for Fluorinated Peptides

Comparison of chromatographic retention mechanisms for resolving des-fluoro impurities[4][5].

Stationary PhasePrimary InteractionResolution of Des-Fluoro ImpuritiesBest Use Case
C18 (Alkyl) Hydrophobic PartitioningPoor (Often co-elutes)Standard unhindered peptides
C8 (Alkyl) Hydrophobic PartitioningPoorHighly hydrophobic peptides
PFP (Fluorophenyl) π−π , Dipole, StericExcellent (Baseline resolution)Fluorinated, aromatic, isomers

Part 4: Step-by-Step Methodologies

To ensure a self-validating system, do not proceed to preparative purification if the analytical crude purity is below 40%. Poor crude purity indicates a systemic failure in the SPPS protocol that must be addressed first.

Protocol 1: Optimized SPPS Coupling for Sterically Hindered Residues
  • Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group from the growing peptide chain. Wash thoroughly with DMF (5x).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-(S)-2-Amino-2-(2-fluorophenyl)propanoic acid and 4.0 equivalents of PyAOP in minimal DMF[6].

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Pre-activate for exactly 2 minutes.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature, or 15 minutes at 75°C using a microwave peptide synthesizer[9].

  • Double Coupling (Mandatory): Drain the reaction vessel (do not wash) and immediately repeat steps 2-4 with fresh reagents[9].

  • Capping: Cap unreacted amines using 10% Acetic Anhydride / 10% DIPEA in DMF for 10 minutes to prevent the formation of near-mass deletion sequences[10].

Protocol 2: RP-HPLC Purification using a PFP Column
  • Sample Preparation: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). Precipitate in cold diethyl ether, centrifuge, and dissolve the crude pellet in 10% Acetonitrile (ACN) / 90% Water with 0.1% TFA[1].

  • Analytical Validation: Inject 10 µL onto an analytical PFP column (e.g., 4.6 x 150 mm, 3 µm). Run a scouting gradient from 10% to 60% B (Buffer A: 0.1% TFA in H2O; Buffer B: 0.1% TFA in ACN) over 20 minutes.

  • Gradient Calculation: Identify the elution percentage of the target peak. Calculate a focused preparative gradient spanning ±10% of the elution concentration over 40 minutes to maximize the resolution of des-fluoro impurities.

  • Preparative Injection: Load the sample onto a preparative PFP column (e.g., 21.2 x 250 mm, 5 µm). Maintain a flow rate of 15-20 mL/min.

  • Fraction Collection & Lyophilization: Collect fractions based on UV absorbance (214 nm and 254 nm). Verify fraction purity via LC-MS before pooling and lyophilizing.

Part 5: Mechanistic Visualization

The success of the PFP column relies on its multimodal interaction capabilities. Unlike C18, which only interacts via dispersive van der Waals forces, the PFP phase actively interrogates the electronic and steric profile of the target molecule[4].

PFP_Mechanisms Target (S)-2-Amino-2-(2-fluorophenyl) propanoic acid PiPi Pi-Pi Interactions (Aromatic Rings) Target->PiPi Dipole Dipole-Dipole (C-F Bonds) Target->Dipole Steric Shape Selectivity (Alpha-Methyl Bulk) Target->Steric PFP Pentafluorophenyl (PFP) Stationary Phase PiPi->PFP Dipole->PFP Steric->PFP

Multimodal retention mechanisms of PFP columns for fluorinated aromatic amino acids.

References

  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. gyrosproteintechnologies.com. Available at:[Link]

  • Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. uni-regensburg.de. Available at:[Link]

  • Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). scielo.org.mx. Available at:[Link]

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - RSC Publishing. rsc.org. Available at:[Link]

  • Using double coupling to improve your peptide synthesis - Biotage. biotage.com. Available at:[Link]

  • Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. researchgate.net. Available at:[Link]

  • Measuring biomarkers in blood - 2019 - Wiley Analytical Science. wiley.com. Available at:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. chromatographyonline.com. Available at:[Link]

Sources

Optimization

Addressing toxicity issues of fluorinated amino acids in cell-based assays

Welcome to the technical support center for researchers utilizing fluorinated amino acids (FAAs) in cell-based assays. This resource is designed to provide expert guidance, troubleshoot common issues, and offer robust pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing fluorinated amino acids (FAAs) in cell-based assays. This resource is designed to provide expert guidance, troubleshoot common issues, and offer robust protocols to ensure the success of your experiments. As drug development professionals and scientists, we understand that while FAAs offer powerful advantages for probing protein structure, function, and metabolism, their use can present unique challenges, most notably cellular toxicity. This guide provides in-depth, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers have before and during their work with fluorinated amino acids.

Q1: What are the primary mechanisms of fluorinated amino acid toxicity in cell culture?

Toxicity from FAAs in cell-based assays is not caused by a single factor but is typically a result of several integrated cellular responses. The primary mechanisms include:

  • Proteotoxic Stress: FAAs can be mistakenly recognized by the cell's translational machinery and misincorporated into newly synthesized proteins in place of their canonical counterparts.[1][2] This can lead to proteins with altered structures, stability, or function, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can culminate in apoptosis.[3]

  • Metabolic Disruption: Some fluorinated amino acids or their metabolites can act as inhibitors of key metabolic enzymes.[2] For instance, fluoroacetate, a simple fluorinated molecule, can disrupt the citric acid cycle.[4] Broader metabolic pathways, including glycolysis, amino acid metabolism, and fatty acid metabolism, can be altered by fluoride exposure, leading to energy depletion and cellular stress.[5]

  • Inhibition of Essential Processes: Studies have shown that certain FAAs, like p-fluorophenylalanine, can inhibit DNA and RNA synthesis, leading to cell cycle arrest.[2]

Q2: How does the structure of the fluorinated amino acid influence its toxicity?

The specific structure, including the position and number of fluorine atoms, is critical. For example, in studies with perfluorinated carboxylic acids, toxicity was shown to increase with the length of the perfluorocarbon chain.[6] The closer a fluorinated analog is to the natural amino acid in structure and size, the more likely it is to be incorporated by the cell's machinery, which can be a double-edged sword—enabling labeling but also potentially increasing toxicity if the resulting proteins are non-functional.[1]

Q3: Can the incorporation of fluorinated amino acids affect the structure and function of my protein of interest?

Yes, this is a critical consideration. While the fluorine-hydrogen substitution often has a minimal steric impact, the high electronegativity of fluorine can alter local electronic environments, potentially affecting protein folding, stability, and intermolecular interactions.[7][8] However, studies combining mass spectrometry, NMR, and X-ray crystallography have shown that for many proteins, incorporation does not significantly alter the overall 3D structure.[7][8] It is often possible to find a balance that minimizes structural perturbations, for example, by aiming for the incorporation of a single FAA per protein molecule.[7]

Q4: How can I verify that the fluorinated amino acid has been successfully incorporated into my target protein?

Direct confirmation is essential for data interpretation. The two most common and powerful methods are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry can precisely measure the mass shift in the intact protein or in digested peptide fragments corresponding to the incorporation of the FAA.[7][9]

  • 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Since biological systems have a near-zero background of fluorine, 19F NMR is an exceptionally sensitive and specific method to detect FAA incorporation directly within cells (in-cell NMR) or with purified protein.[9][10] The chemical shift of the 19F signal can also provide information about the local environment of the FAA within the protein.

Q5: What are reasonable starting concentrations for my experiments?

The optimal concentration is highly dependent on the specific FAA, the cell type, and the goals of the experiment (e.g., maximizing incorporation vs. minimizing toxicity). It is always necessary to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system. However, the following table provides general starting points for initial range-finding experiments.

Fluorinated Amino Acid TypeTypical Starting Concentration Range (in vitro)Key Considerations
Monofluorinated Aromatic AAs 0.1 - 1.0 mMOften well-tolerated. Used in protein labeling for 19F NMR.[7]
(e.g., 3-F-Tyr, 4-F-Phe)
Trifluoromethylated AAs 0.05 - 0.5 mMHigher fluorine content can increase hydrophobicity and potential for toxicity.
(e.g., TFA-Lysine)
Perfluorinated Aliphatic AAs 0.01 - 0.2 mMCan be more toxic; toxicity often correlates with chain length.[6]

Troubleshooting Guides

This section is formatted to address specific problems you may encounter during your experiments.

Problem: "I added the fluorinated amino acid to my cell culture, and I'm observing massive cell death."

This is the most common issue researchers face. Follow this systematic troubleshooting workflow to identify and solve the problem.

Your initial concentration is likely too high. The primary action is to perform a dose-response titration to find a sub-toxic concentration.

  • Action: Set up a 96-well plate with your cells and treat them with a serial dilution of the FAA, typically ranging from 1 µM to 5 mM.

  • Protocol: Follow the "Protocol 1: Determining the Optimal (Sub-toxic) Concentration" detailed below.

  • Causality: Every cell line has a different metabolic rate and sensitivity to xenobiotics.[11] What is non-toxic in one cell line (e.g., HEK293T) may be highly toxic in another (e.g., a sensitive cancer cell line). Determining the empirical IC50 is non-negotiable for assay validity.

Continuous exposure from the moment of cell seeding may not be necessary or optimal.

  • Action: Implement a "medium switch" strategy.[7][9] Allow cells to adhere, grow, and (if applicable) begin expressing a transfected protein for a period (e.g., 8, 16, or 24 hours) in standard medium before replacing it with FAA-containing medium.

  • Protocol: See "Protocol 2: Medium Switch Strategy to Control FAA Incorporation" below.

  • Causality: Protein expression levels are often not linear over time. By introducing the FAA during the peak expression phase, you can achieve sufficient incorporation while minimizing the total time cells are exposed to a potentially toxic compound.[7] This uncouples the general metabolic stress from the specific process of protein labeling.

Poor results can be exacerbated by suboptimal cell culture practices.

  • Action: Create a checklist for your standard procedure.

    • Are the cells healthy and in a logarithmic growth phase before starting the experiment?[11]

    • Is the cell seeding density consistent across all wells?[12]

    • Are you using fresh, correctly supplemented media?

    • Have you checked for contamination?[2]

    • Are you avoiding "edge effects" in your microplates by not using the outer wells or by filling them with sterile PBS?[11]

TroubleshootingWorkflow start High Cell Toxicity Observed q1 Is this the first time using this FAA and cell line? start->q1 action1 Perform Dose-Response Assay (See Protocol 1) q1->action1 Yes q2 Is IC50 concentration still causing toxicity in the main assay? q1->q2 No action1->q2 action2 Implement Medium Switch Strategy (See Protocol 2) q2->action2 Yes q3 Is toxicity still high after optimizing time and concentration? q2->q3 No action2->q3 action3 Review Basic Cell Culture Health: - Seeding Density - Contamination - Media Quality q3->action3 Yes end_ok Assay Optimized q3->end_ok No action3->end_ok Issues Found & Corrected end_fail Consider Alternative FAA or Cell Line action3->end_fail No Issues Found

Caption: Workflow for troubleshooting cell viability issues.

Problem: "My assay results are highly variable between wells and experiments."
  • Check for Inconsistent Cell Seeding: Use a well-calibrated automated cell counter and ensure your cell suspension is homogenous before and during plating.

  • Review Reagent Preparation: Prepare fresh serial dilutions of your FAA for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • Standardize Incubation Times: Ensure that the time from reagent addition to plate reading is identical for all plates and all experiments.

  • Address Autofluorescence: Cellular components and media containing phenol red can cause high background fluorescence.[12] Use phenol red-free media for fluorescent assays and, if possible, select red-shifted dyes to avoid the autofluorescence common in the green spectrum.[12]

Key Experimental Protocols

Protocol 1: Determining the Optimal (Sub-toxic) Concentration of a Fluorinated Amino Acid

This protocol uses a standard colorimetric cell viability assay (e.g., WST-1, MTT, XTT) to determine the dose-dependent toxicity of an FAA.

  • Cell Seeding:

    • Seed your cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Include "cells only" (no FAA) and "media only" (no cells) control wells.

    • Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO2) to allow for cell adherence.

  • FAA Preparation and Addition:

    • Prepare a 2X concentrated stock of your highest FAA concentration in complete cell culture medium.

    • Perform 1:2 serial dilutions in complete medium across a row of a separate dilution plate to create a range of 2X concentrations (e.g., 10 mM down to ~5 µM).

    • Remove the old medium from the cell plate and add an equal volume of the 2X FAA dilutions to the appropriate wells. This results in a final 1X concentration.

  • Incubation:

    • Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the viability reagent (e.g., WST-1) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 1-4 hours).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "media only" wells from all other readings.

    • Normalize the data by setting the average of the "cells only" control wells to 100% viability.

    • Plot the percent viability against the log of the FAA concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value. Choose a concentration well below the IC50 (e.g., IC10 or lower) for your functional assays.

Protocol 2: Medium Switch Strategy to Control FAA Incorporation and Minimize Toxicity

This strategy is particularly useful for transient transfection experiments where you want to label a newly expressed protein.[7][9]

  • Transfection/Seeding:

    • Seed cells and perform transient transfection with your plasmid of interest as per your standard protocol.

  • Initial Growth Phase:

    • Allow the cells to grow in standard, complete medium (lacking the FAA) for a set period post-transfection. Good starting points to test are 8, 16, and 24 hours.[7] This allows cells to recover from transfection and begin mRNA transcription.

  • Medium Switch:

    • At your chosen time point (e.g., 16 hours), carefully aspirate the standard medium.

    • Gently wash the cells once with sterile PBS to remove residual natural amino acids.

    • Add pre-warmed complete medium containing the desired, sub-toxic concentration of the FAA. If your goal is to label a protein with an FAA that replaces tyrosine, use tyrosine-free medium supplemented with your fluorinated tyrosine analog.

  • Protein Expression and Incubation:

    • Return the cells to the incubator and allow protein expression and FAA incorporation to proceed for an additional period (e.g., 24-48 hours).

  • Harvest and Analysis:

    • Harvest the cells for your downstream application (e.g., Western blot, mass spectrometry, functional assay). You can compare the results from different switch times (8, 16, 24h) to find the optimal balance of protein yield and FAA incorporation.

MetabolicPathway cluster_0 Cellular Uptake & Processing cluster_1 Protein Synthesis & Stress Response cluster_2 Metabolic Interference FAA Fluorinated Amino Acid (FAA) in Medium tRNA_synthetase Aminoacyl-tRNA Synthetase FAA->tRNA_synthetase Metabolite FAA Metabolites FAA->Metabolite FAA_tRNA FAA-tRNA tRNA_synthetase->FAA_tRNA 'Mischarging' Ribosome Ribosome FAA_tRNA->Ribosome Incorporation Fluorinated_Protein Misfolded/Non-functional Fluorinated Protein Ribosome->Fluorinated_Protein UPR Unfolded Protein Response (UPR) & ER Stress Fluorinated_Protein->UPR Apoptosis Apoptosis / Cell Death UPR->Apoptosis Enzyme_Inhibition Inhibition of Key Metabolic Enzymes (e.g., in TCA Cycle) Metabolite->Enzyme_Inhibition Enzyme_Inhibition->Apoptosis ATP Depletion

Caption: Potential pathways leading to FAA-induced cytotoxicity.

References
  • Fraser, S. A., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. CSIRO Publishing. [Link]

  • Costantino, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]

  • Fraser, S. A., & Easton, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian National University. [Link]

  • Gillis, E. P., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. [Link]

  • Pham, T. P. A., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1076–1085. [Link]

  • Costantino, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PubMed. [Link]

  • Karban, J., et al. (2021). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. [Link]

  • Moody, T. S., & O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]

  • Moody, T. S., & O'Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Tressler, C. M., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1629–1638. [Link]

  • Tressler, C. M., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. [Link]

  • Kleszczyński, K., & Składanowski, A. C. (2007). Evaluation of the acute toxicity of perfluorinated carboxylic acids using eukaryotic cell lines, bacteria and enzymatic assays. PubMed. [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. [Link]

  • Yamagishi, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

  • Costantino, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. FLORE. [Link]

  • Macmillan Group. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Princeton University. [Link]

  • Champagne, P. A., & Lectka, T. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Niu, R., et al. (2020). Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. MDPI. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Zohoori, F. V., & Buzalaf, M. A. R. (2025). Fluoride exposure and metabolic alterations: a scoping review of metabolomic studies. Metabolomics, 21(11), 89. [Link]

  • Godfrey, M., et al. (2017). Principles of fluoride toxicity and the cellular response: a review. PMC. [Link]

  • Costantino, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Request PDF on ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Method Development for Quantifying (S)-2-Amino-2-(2-fluorophenyl)propanoic acid in Biological Samples

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bioanalysis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the bioanalysis of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during method development and sample analysis. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to develop a robust and reliable assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter. The questions are categorized by experimental stage for ease of navigation.

I. Sample Preparation: The Foundation of a Robust Assay

The goal of sample preparation is to extract the target analyte from the complex biological matrix, remove interfering substances, and present it in a format suitable for analysis.[1] The choices made here profoundly impact assay sensitivity, accuracy, and reproducibility.

Q1: What is the most common and straightforward method for preparing plasma or serum samples for analysis?

A: Protein precipitation (PPT) is the most widely used initial step for its simplicity, speed, and cost-effectiveness.[2] It involves adding a water-miscible organic solvent or an acid to the sample to denature and precipitate the abundant proteins, which can otherwise foul the analytical column and interfere with detection.[3]

  • Expert Insight: While simple, PPT is a "crude" cleanup method. It effectively removes large proteins but leaves behind many other endogenous components like phospholipids, which are notorious for causing matrix effects in LC-MS/MS analysis.[4] Therefore, PPT is often best suited for early-stage discovery or when matrix effects are found to be minimal.

Q2: Which solvent should I use for protein precipitation: acetonitrile or methanol?

A: Acetonitrile (ACN) is generally the preferred solvent. Typically, a 3:1 or 4:1 ratio of ACN to plasma (v/v) is used.

  • Causality: Acetonitrile tends to produce a cleaner supernatant by more effectively precipitating a wider range of proteins, resulting in a firm, compact protein pellet upon centrifugation.[2] Methanol can sometimes result in a fluffier, less compact pellet that is more easily disturbed, risking contamination of the supernatant. Trichloroacetic acid (TCA) is another option but is harsher and can cause analyte degradation or require additional neutralization steps.[3][5]

Q3: My analyte recovery is low and inconsistent after protein precipitation. What could be the cause?

A: This is a common issue and can stem from several factors:

  • Non-Specific Binding: Your analyte might be binding to the precipitated proteins. Investigate by varying the pH of the precipitation solvent. Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can disrupt these interactions and improve recovery.

  • Incomplete Precipitation: Ensure you are using a sufficient volume of organic solvent (at least 3x the sample volume) and that mixing (e.g., vortexing) is thorough to allow for complete protein denaturation.[2]

  • Analyte Instability: The analyte may be unstable at the pH or temperature of the extraction. Always perform stability assessments as part of your method validation.[6][7]

Q4: I'm observing significant ion suppression in my LC-MS/MS analysis. Should I consider a more advanced sample preparation technique?

A: Absolutely. If PPT provides insufficient cleanup, the next logical steps are Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques offer superior selectivity by targeting the analyte's specific physicochemical properties.[4]

  • Solid-Phase Extraction (SPE): This is a highly effective and automatable technique. For an amino acid like yours, a mixed-mode or a strong cation-exchange (SCX) sorbent is an excellent choice.[1][8] The SCX sorbent will retain your basic amino acid under acidic conditions while allowing neutral and acidic interferences to be washed away. The analyte is then eluted with a basic solution.[8]

  • Expert Insight: The use of a stable isotope-labeled internal standard (SIL-IS) is critical for mitigating matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.[9]

II. Chiral Chromatography: Separating the Enantiomers

For chiral molecules, separating the enantiomers is often a regulatory requirement, as they can have vastly different pharmacological and toxicological profiles.

Q1: Why can't I use a standard C18 column to separate the (S)- and (R)-enantiomers?

A: Enantiomers have identical physical and chemical properties in an achiral environment.[10] A standard C18 column is achiral and therefore cannot differentiate between them; they will co-elute as a single peak. To achieve separation, you must introduce a chiral environment, which is accomplished by using a Chiral Stationary Phase (CSP).[11]

Q2: How do I select the right Chiral Stationary Phase (CSP) for my analyte?

A: Column selection is the most critical step in chiral method development.[10] There is no universal CSP, and screening several columns is often necessary. For a novel compound like (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, a good starting point is to screen polysaccharide-based CSPs (e.g., derivatized cellulose or amylose). These are versatile and resolve a wide range of chiral compounds.

  • Expert Insight: Begin screening with common mobile phase systems like Normal Phase (Hexane/Ethanol), Polar Organic Mode (Acetonitrile/Methanol), and Reversed Phase (Aqueous buffer/Acetonitrile). Small changes in the mobile phase modifier or additive (e.g., trifluoroacetic acid or diethylamine) can dramatically alter selectivity.

Q3: I've screened several CSPs and still have no separation. What are my next steps?

A: Don't be discouraged. Chiral separations can be challenging. Here is a troubleshooting sequence:

  • Optimize the Mobile Phase: Systematically vary the percentage of the organic modifier. In normal phase, even a 1% change in alcohol content can make a difference.[12]

  • Adjust the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral methods. Reducing the flow rate can increase the interaction time with the CSP and improve resolution.[12]

  • Vary the Temperature: Temperature can have a significant and unpredictable effect on chiral recognition. Using a column oven, test temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C).[12]

  • Consider Indirect Separation: If direct separation on a CSP fails, an alternative is derivatization with a chiral reagent to form diastereomers. These can then be separated on a standard achiral column (like a C18). However, this adds complexity and potential sources of error to the sample preparation process.[11]

III. LC-MS/MS Detection: Achieving Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.

Q1: Is derivatization required for the analysis of this amino acid by LC-MS/MS?

A: Generally, derivatization is not required for LC-MS/MS analysis of amino acids.[13][] The mass spectrometer provides sufficient selectivity and sensitivity for direct detection. Derivatization is more commonly employed for HPLC with UV or fluorescence detection to make the molecules detectable. However, if your analyte shows poor retention on reversed-phase columns, derivatization could be used as a tool to increase its hydrophobicity.

Q2: How can I minimize the impact of matrix effects on my results?

A: Matrix effects, which cause ion suppression or enhancement, are a primary challenge in LC-MS/MS.[15][16] A multi-pronged approach is most effective:

  • Improve Sample Cleanup: As discussed, moving from PPT to a more selective technique like SPE is the most effective way to remove interfering matrix components, especially phospholipids.[4]

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the "phospholipid zone" where many matrix components elute. Using a longer gradient or a different column chemistry can achieve this.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects. The SIL-IS behaves nearly identically to the analyte during extraction, chromatography, and ionization, providing the most accurate correction for any signal variability.[9]

  • Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of matrix components entering the MS source.

IV. Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure it is fit for purpose and that the data it generates are reliable.[6][17] Validation is performed according to guidelines from regulatory bodies like the FDA and EMA.[18][19][20]

Q1: What are the essential parameters I need to assess during method validation?

A: A full validation for a chromatographic method includes selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carryover, dilution integrity, and stability.[21]

Q2: My Quality Control (QC) samples are failing for precision and accuracy. What are the likely causes?

A: QC failures point to a lack of method robustness. Investigate these common culprits:

  • Inconsistent Sample Preparation: This is the most frequent cause. Ensure pipetting is accurate, evaporation steps (if any) are uniform across all samples, and that vortexing/mixing times are consistent. Automation can significantly improve precision.

  • Analyte Instability: The analyte may be degrading in the biological matrix or in the final extract. Perform comprehensive stability tests (bench-top, freeze-thaw, long-term storage) to identify and mitigate these issues.[7]

  • Variable Matrix Effects: If you are not using a SIL-IS, sample-to-sample variations in matrix effects can lead to poor precision and accuracy.[9]

  • Instrument Performance: Check for issues with the autosampler, pump, or mass spectrometer that could be causing inconsistent injections or detector response.

Quantitative Data & Validation Standards

All quantitative data must be evaluated against pre-defined acceptance criteria as stipulated by regulatory guidelines.

Table 1: Bioanalytical Method Validation Acceptance Criteria (based on FDA and ICH M10 Guidance) [6][21]

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision The coefficient of variation (%CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Calibration Curve At least 75% of non-zero standards must meet accuracy criteria (±15%, ±20% for LLOQ). A correlation coefficient (r²) of ≥0.99 is generally expected.
Selectivity No significant interfering peaks should be present at the retention time of the analyte and internal standard in blank matrix samples. Response should be <20% of LLOQ and <5% of IS response.
Matrix Effect The %CV of the IS-normalized matrix factor from at least 6 different lots of matrix should be ≤15%.
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentrations of stability QC samples must be within ±15% of the nominal concentration.

Experimental Protocols & Workflows

Diagram 1: General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Analyte & IS Sample->Spike PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate & Reconstitute Supernatant->Evaporate Inject Inject onto Chiral LC System Evaporate->Inject Separate Chiral Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Validate Validate Run (QC Checks) Quantify->Validate

Caption: High-level workflow for quantifying the analyte in biological samples.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

This protocol provides a robust starting point for extracting (S)-2-Amino-2-(2-fluorophenyl)propanoic acid from human plasma.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice or at room temperature. Vortex gently to mix.

  • Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of plasma.

  • Spike Internal Standard: Add 10 µL of the working internal standard solution (a stable isotope-labeled version of the analyte is highly recommended) to all samples except for the "double blank" (matrix with no IS). Vortex briefly.

  • Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.[1]

  • Mix: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Mix thoroughly.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Chiral LC-MS/MS Method Parameters

These are starting parameters and must be optimized for your specific instrumentation and CSP.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 6500+ or equivalent

  • Chiral Column: Chiralpak® IG (or similar polysaccharide-based CSP), 3 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-12 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C (parameter to be optimized)

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions must be determined by infusing a standard solution of the analyte.

Diagram 2: Troubleshooting Poor Chromatographic Peak Shape

Troubleshooting cluster_tailing Peak Tailing? cluster_fronting Peak Fronting? cluster_split Peak Splitting? Start Problem: Poor Peak Shape (Tailing, Fronting, or Splitting) Check1 Possible Cause: Secondary Silanol Interactions Start->Check1 Check2 Possible Cause: Column Contamination Start->Check2 Check3 Possible Cause: Column Overload Start->Check3 Check4 Possible Cause: Injection solvent stronger than mobile phase Start->Check4 Check5 Possible Cause: Clogged frit or column void Start->Check5 Check6 Possible Cause: Partial sample loop injection Start->Check6 Sol1 Solution: Increase mobile phase ionic strength or add a competing base (e.g., DEA) Check1->Sol1 Sol2 Solution: Wash column with strong solvent or replace column Check2->Sol2 Sol3 Solution: Dilute sample or reduce injection volume Check3->Sol3 Sol4 Solution: Reconstitute in initial mobile phase Check4->Sol4 Sol5 Solution: Reverse flush column (if permissible) or replace column Check5->Sol5 Sol6 Solution: Service autosampler Check6->Sol6

Sources

Reference Data & Comparative Studies

Validation

19F NMR Spectral Comparison of ortho-, meta-, and para-Fluorophenylalanines: A Guide for Protein Engineering

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as an indispensable tool in structural biology and fragment-based drug discovery. Because the 19F nucleus possesses a high gyromagnetic ratio (yie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy has emerged as an indispensable tool in structural biology and fragment-based drug discovery. Because the 19F nucleus possesses a high gyromagnetic ratio (yielding 83% of the sensitivity of 1H) and 100% natural abundance, it offers exceptional spectral responsiveness[1]. More importantly, since fluorine is virtually absent in natural biological systems, 19F NMR provides spectra with zero background interference, allowing researchers to probe complex macromolecular dynamics with pristine clarity.

When studying the hydrophobic cores of proteins or mapping protein-ligand interfaces, the site-specific incorporation of fluorophenylalanine (F-Phe) isomers is a gold-standard technique. However, the exact position of the fluorine atom on the phenyl ring—ortho (2-F), meta (3-F), or para (4-F)—drastically alters the NMR spectral properties and the biological questions that can be answered.

Mechanistic Insights: The Causality of Chemical Shifts

As a Senior Application Scientist, it is critical to understand that the choice of F-Phe isomer is not arbitrary; it is dictated by the physical chemistry of the phenyl ring and its interaction with the local protein environment.

  • ortho-Fluorophenylalanine (2-F-Phe): Placing the fluorine atom adjacent to the amino acid backbone introduces significant steric hindrance. This physical bulk restricts the rotation around the Cβ-Cγ bond, often leading to slow ring flips on the NMR timescale[2]. Consequently, a single 2-F-Phe residue can yield multiple distinct resonances (representing "frozen" conformational isomers) and broader peaks. While challenging for simple spectral assignment, this makes 2-F-Phe an excellent probe for studying slow conformational exchange dynamics[2].

  • meta-Fluorophenylalanine (3-F-Phe): The meta position breaks the symmetry of the phenyl ring without inducing the severe steric clashes seen in the ortho position. 3-F-Phe is exquisitely sensitive to local electrostatic fields, hydrogen bonding, and solvent exposure[3]. This extreme sensitivity makes it the premier choice for detecting subtle allosteric changes and identifying transient, desolvated protein folding intermediates[4].

  • para-Fluorophenylalanine (4-F-Phe): Positioned at the axis of symmetry, the para-fluorine experiences fast ring flips, averaging out local magnetic anisotropies to produce sharp, well-resolved NMR resonances[5]. While it is slightly less sensitive to distant surface electrostatics than the meta variant, its sharp line shape makes it highly responsive to direct ligand binding and hydrophobic core packing. This makes 4-F-Phe the preferred isomer for fragment-based drug screening and mapping protein-protein interactions[6].

Isomers Root F-Phe Isomers Ortho ortho-F (2-F) Steric Hindrance Root->Ortho Meta meta-F (3-F) Electrostatic Sensor Root->Meta Para para-F (4-F) Symmetric Probe Root->Para O_Trait Slow Ring Flips Broad Peaks Ortho->O_Trait M_Trait High Sensitivity to Environment Meta->M_Trait P_Trait Sharp Resonances Ligand Binding Para->P_Trait

Caption: Logical comparison of fluorophenylalanine isomers and their NMR spectral traits.

Quantitative Data Comparison

The chemical shifts of fluorinated aromatics are highly dependent on the local protein environment, solvent polarity, and the reference compound used (typically CFCl3 at 0 ppm or Trifluoroacetic acid at -76.5 ppm)[7],[8]. The table below summarizes the typical baseline parameters for these isomers in aqueous protein environments.

Featureortho-Fluorophenylalanine (2-F-Phe)meta-Fluorophenylalanine (3-F-Phe)para-Fluorophenylalanine (4-F-Phe)
Typical Chemical Shift (vs CFCl3) ~ -115.3 ppm[9]~ -113.3 to -113.7 ppm[4]~ -111.4 to -115.0 ppm[6]
Ring Flip Dynamics Slow (sterically hindered)[2]FastFast
Spectral Line Shape Broad, often multiple peaks per residueSharp to moderately broadVery sharp, well-resolved[5]
Primary Application Slow conformational exchange studiesElectrostatic sensing, folding intermediatesLigand screening, core packing

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow details the exact methodology for incorporating F-Phe and acquiring 19F NMR spectra, explicitly explaining the causality behind each procedural choice.

Step 1: Biosynthetic Incorporation
  • Action: Express the target protein in an auxotrophic E. coli strain (lacking the ability to synthesize natural phenylalanine). Supplement the minimal media with the desired fluorophenylalanine isomer just prior to IPTG induction[6].

  • Causality: Auxotrophy forces the cellular translation machinery to utilize the unnatural fluorophenylalanine. This ensures high-fidelity isotopic labeling and prevents spectral crowding or signal dilution that would occur if natural phenylalanine were allowed to compete during protein synthesis.

Step 2: Sample Preparation
  • Action: Purify the labeled protein and exchange it into an NMR-compatible buffer (e.g., 20 mM potassium phosphate, pH 7.3). Add 10% D2O to the sample[10]. Insert a coaxial capillary containing Trifluoroacetic acid (TFA) as an external reference[8].

  • Causality: The addition of 10% D2O is strictly required to provide a deuterium lock signal, which stabilizes the spectrometer's magnetic field over the long acquisition periods necessary for dilute protein samples. An external coaxial TFA insert is chosen over internal doping because internal reference molecules can non-specifically bind to the protein's hydrophobic patches, artificially shifting the very 19F resonances we aim to measure.

Step 3: 19F NMR Acquisition & Validation
  • Action: Acquire 1D spectra using a dedicated 19F probe with proton (1H) decoupling. Following native state acquisition, perform a thermal or chemical (e.g., 3 M guanidine HCl) denaturation control[11].

  • Causality: Proton decoupling collapses complex 19F-1H J-coupling multiplets into sharp singlets, drastically improving the signal-to-noise ratio and spectral resolution[1]. The denaturation step acts as a built-in self-validating system: if the protein is correctly folded, the 19F signals will be highly dispersed due to the unique local dielectric environments of the hydrophobic core. Upon unfolding, all structural context is lost, and the signals must logically collapse into a single, degenerate peak near the water-exposed chemical shift[11].

Workflow A Isotopic Labeling (Auxotrophic Expression) B Protein Purification & Buffer Exchange A->B C 19F NMR Sample Prep (10% D2O, External TFA) B->C D 19F NMR Acquisition (Proton Decoupling) C->D E Spectral Deconvolution & Assignment D->E

Caption: Workflow for 19F NMR analysis of fluorophenylalanine-labeled proteins.

References

Sources

Comparative

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Amino-2-(2-fluorophenyl)propanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comparative analysis of the potential biological activities of the (S) and (R) enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid, a fluorinated non-proteinogenic amino acid. While direct comparative studies on these specific enantiomers are not extensively available in public literature, this guide synthesizes data from structurally related compounds to offer insights into their likely divergent biological functions and to provide a framework for future research.

The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. It is therefore anticipated that the (S) and (R) enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid will display distinct biological activities.

Table of Contents

  • Introduction: The Significance of Chirality in Fluorinated Amino Acids

  • Anticipated Differential Pharmacological Profiles

    • Neurotransmitter Receptor Interactions

    • Amino Acid Transporter Selectivity

    • Anti-inflammatory and Analgesic Potential

  • Comparative Data from Structurally Related Compounds

  • Experimental Protocols for Biological Evaluation

    • Receptor Binding Assays

    • Cellular Uptake Assays

    • In-Vivo Anti-inflammatory Assays

  • References

Introduction: The Significance of Chirality in Fluorinated Amino Acids

The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with chiral biological macromolecules such as enzymes and receptors. For drug candidates, one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Fluorinated amino acids, in particular, are of significant interest as their unique electronic properties can lead to enhanced biological activity and improved pharmacokinetic profiles. Therefore, the stereospecific synthesis and comparative biological evaluation of enantiomers like (S)- and (R)-2-Amino-2-(2-fluorophenyl)propanoic acid are crucial steps in drug discovery.

Anticipated Differential Pharmacological Profiles

Based on the pharmacology of structurally similar fluorinated amino acid enantiomers, we can hypothesize distinct biological activities for the (S) and (R) forms of 2-Amino-2-(2-fluorophenyl)propanoic acid.

Neurotransmitter Receptor Interactions

Evidence from commercially available, structurally related compounds suggests that the enantiomers may target different neurotransmitter systems.

  • The (R)-enantiomer of 2-Amino-2-(2-fluorophenyl)propanoic acid hydrochloride is proposed to act as a selective agonist at certain glutamate receptors.[1] This suggests a potential role in modulating excitatory neurotransmission in the central nervous system, which could be relevant for neurological disorders.

  • Conversely, the (S)-enantiomer of a similar compound, (S)-2-((4-Fluorophenyl)amino)propanoic acid, is thought to influence neurotransmitter systems by potentially acting as an agonist or antagonist at adrenergic and serotonin receptors, and affecting the levels of serotonin and dopamine.[2]

This suggests that the (R)-enantiomer may have applications in conditions where glutamate signaling is dysregulated, while the (S)-enantiomer could be explored for its potential in disorders related to monoamine neurotransmitter imbalances.

Amino Acid Transporter Selectivity

Fluorinated amino acids are often substrates for amino acid transporters, which are crucial for nutrient uptake and are often upregulated in cancer cells. Studies on other fluorinated amino acid analogs have demonstrated clear stereoselectivity in transporter interaction.

For instance, in studies of radiolabeled 2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP), a potential PET tracer for brain tumors, the (R)-enantiomer demonstrated higher tumor uptake in vivo compared to the (S)-enantiomer .[3][4][5] This difference in uptake is attributed to stereospecific interactions with amino acid transporters, such as the L-type amino acid transporter 1 (LAT1) and system A transporters.[3][4] It is plausible that the (S) and (R) enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid would also exhibit differential affinity for and transport by these systems, which has significant implications for their potential use as imaging agents or as drugs targeting tissues with high amino acid transporter expression.

Anti-inflammatory and Analgesic Potential

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs). A study on S(-)-2-amino-2-methyl-3-phenylpropanoic acid, a structurally related non-proteinogenic amino acid, demonstrated anti-inflammatory and antinociceptive (analgesic) properties.[6] This compound was shown to inhibit xylene-induced ear oedema in mice.[6] Given the structural similarity, it is conceivable that one or both enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid could possess anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes, a common mechanism for NSAIDs.[7][8]

Comparative Data from Structurally Related Compounds

To further illustrate the importance of stereochemistry, the following table summarizes findings from studies on enantiomers of similar fluorinated amino acids.

Compound/EnantiomersBiological Activity/FindingReference
(R)- vs. (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP)The (R)-enantiomer showed higher tumor uptake in vivo in a rat gliosarcoma model.[3][4]
3-l- vs. 3-d-[18F]Fluorophenylalanine3-l-[18F]FPhe exhibited protein incorporation, while 3-d-[18F]FPhe did not. 3-d-[18F]FPhe showed higher brain uptake in healthy rats.[9]
(R)-2-amino-3-triazolpropanoic acid derivativesAct as NMDA receptor glycine site agonists with subtype-specific activity.[10]
S(-)-2-amino-2-methyl-3-phenylpropanoic acidShowed anti-inflammatory and antinociceptive activity in preclinical models.[6]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of the (S) and (R) enantiomers of 2-Amino-2-(2-fluorophenyl)propanoic acid, the following experimental workflows are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity of the enantiomers to specific neurotransmitter receptors (e.g., glutamate, serotonin, adrenergic receptors).

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the receptor of interest.

  • Radioligand Binding: Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the test enantiomers (S) and (R)-2-Amino-2-(2-fluorophenyl)propanoic acid.

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC₅₀ values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) for each enantiomer.

G cluster_0 Receptor Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate filter Separation of Bound/Free Ligand incubate->filter quantify Quantification of Radioactivity filter->quantify analyze Data Analysis (IC50, Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Cellular Uptake Assays

Objective: To assess the extent and mechanism of cellular uptake of the enantiomers, particularly in cancer cell lines known to overexpress amino acid transporters.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a glioma cell line for brain tumor studies) to near confluency in multi-well plates.

  • Incubation: Incubate the cells with a radiolabeled form of each enantiomer for various time points.

  • Inhibition Studies: To identify the transporters involved, conduct uptake experiments in the presence of known inhibitors of specific amino acid transporters (e.g., 2-amino-2-norbornanecarboxylic acid (BCH) for system L).

  • Washing: After incubation, wash the cells rapidly with ice-cold buffer to remove extracellular radioactivity.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the protein content of the cell lysate and compare the uptake between the two enantiomers and across different conditions.

G cluster_1 Cellular Uptake Assay Workflow culture Cell Culture incubate Incubation with Radiolabeled Enantiomer culture->incubate inhibit Parallel Incubation with Transporter Inhibitors culture->inhibit wash Washing incubate->wash inhibit->wash lyse Cell Lysis & Scintillation Counting wash->lyse analyze Data Analysis lyse->analyze

Sources

Validation

Engineering Peptide Therapeutics: A Comparative Guide to Enzymatic Stability Using Fluorinated Amino Acids

Peptide therapeutics offer unparalleled target specificity and binding affinity, making them highly desirable lead compounds in drug development. However, their clinical translation is frequently bottlenecked by poor bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Peptide therapeutics offer unparalleled target specificity and binding affinity, making them highly desirable lead compounds in drug development. However, their clinical translation is frequently bottlenecked by poor bioavailability and rapid hydrolysis by endogenous proteases in the blood and digestive system[1]. Over the past two decades, the strategic incorporation of fluorinated amino acids (FAAs) has emerged as a powerful engineering tool to fine-tune the pharmacokinetic properties of peptides, drastically extending their biological half-lives without compromising target efficacy[2].

This guide provides an in-depth technical comparison of the enzymatic stability of peptides containing fluorinated versus non-fluorinated amino acids, detailing the mechanistic causality behind these improvements and outlining field-proven, self-validating experimental protocols for stability assessment.

Mechanistic Causality: The "Fluorine Effect" on Proteolysis

Replacing canonical hydrocarbon amino acids with highly fluorinated analogs (e.g., 5,5,5,5',5',5'-hexafluoroleucine or trifluoroisoleucine) fundamentally alters the physicochemical landscape of the peptide[1][3]. The resulting resistance to proteolytic degradation is not a simple binary effect but is driven by three distinct, synergistic mechanisms:

  • Steric Shielding: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). A trifluoromethyl (-CF3) group is sterically comparable to an isopropyl group. When placed at the P1, P1', or P2' positions relative to a cleavage site, this increased steric bulk can physically clash with the protease's active site binding pocket, preventing the enzyme from locking onto the substrate[2][4].

  • Stereoelectronic Modulation: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect alters the pKa​ of neighboring functional groups[2]. By pulling electron density away from the adjacent amide bond, fluorination reduces the nucleophilic susceptibility of the scissile bond, actively disrupting the catalytic mechanism of serine and aspartic proteases[4][5].

  • Conformational Masking: Fluorination significantly increases local hydrophobicity and strengthens hydrogen bonding[5]. This "fluorous effect" often drives the peptide to adopt highly stable secondary structures (such as α -helices or β -sheets) in aqueous environments, effectively burying the vulnerable cleavage sites within the folded core and rendering them inaccessible to solvent-exposed proteases[3][6].

MechanisticPathways F_Sub Fluorinated Amino Acid Substitution Steric Increased Steric Bulk (Shields Scissile Bond) F_Sub->Steric Electro Stereoelectronic Effects (Alters Amide pKa) F_Sub->Electro Hydro Enhanced Hydrophobicity (Drives Secondary Structure) F_Sub->Hydro Mismatch Active Site Mismatch (Enzyme Cannot Bind) Steric->Mismatch Electro->Mismatch Conform Conformational Masking (Cleavage Site Buried) Hydro->Conform Stability Enhanced Proteolytic Stability Mismatch->Stability Conform->Stability

Logical relationship between amino acid fluorination and peptide proteolytic resistance.

Comparative Performance Data

The impact of side-chain fluorination on proteolytic stability is highly position-dependent[1]. While sterically demanding, highly fluorinated amino acids are generally efficient at inducing protease resistance, empirical data shows that even smaller fluorinated side chains (like TfeGly) can significantly improve stability depending on the specific protease and the substitution position[1].

The table below summarizes quantitative performance comparisons across various therapeutic peptide classes:

Peptide SystemFluorinated ModificationTarget ProteaseNon-Fluorinated StabilityFluorinated StabilityReference
Buforin II (AMP) Hexafluoroleucine (BII1F2)TrypsinRapidly degradedModerately increased resistance[6]
GLP-1 (Metabolic) Hexafluoroleucine (Ala8, Glu9)DPP IV t1/2​ < 2 min (in vivo)Extended half-life; retained efficacy[7]
WK2 (AMP) Unnatural Fluorinated (FuK)Serum ProteasesShort half-life t1/2​ > 1440 min (6.4-fold increase)[8]
Model Peptides TfeGly, DfeGlyElastase / PlasmaRapid hydrolysisPosition-dependent improvement[9]

Note: In the case of antimicrobial peptides (AMPs) like Buforin and Magainin, fluorination not only enhanced protease stability but also retained or significantly increased bacteriostatic activity[6][10].

Experimental Methodology: Self-Validating Proteolytic Stability Assay

To establish trustworthiness in drug development, stability assays must operate as self-validating systems. Relying solely on the disappearance of the intact peptide is insufficient; the exact cleavage fragments must be mapped to confirm that the fluorinated residue successfully shielded the intended scissile bond[6][9].

Below is a standardized, step-by-step workflow for evaluating the enzymatic stability of fluorinated peptides using RP-HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Step 1: Preparation of Stock Solutions
  • Peptide Substrate: Dissolve the fluorinated and non-fluorinated control peptides in a physiological buffer (e.g., PBS, pH 7.4, 150 mM NaCl) to a final concentration of 0.2 mM[6]. Causality: Physiological buffers are required to ensure the peptide adopts its native secondary structure, which directly influences conformational masking.

  • Enzyme Preparation: Prepare the protease (e.g., Trypsin or Elastase) in 1 mM HCl. Causality: Storing proteases in a slightly acidic environment prevents premature autolysis, ensuring standardized enzymatic activity upon reaction initiation[6].

Step 2: Reaction Initiation and Incubation
  • Mix the peptide solution with the protease at a carefully optimized enzyme-to-substrate ratio (e.g., 0.1 μg trypsin per 200 μL of peptide solution)[6].

  • Incubate the mixture at 37 °C.

  • Causality: The enzyme concentration must be strictly optimized to ensure the reaction follows pseudo-first-order kinetics. This guarantees that the rate of degradation is dependent solely on the substrate concentration, allowing for accurate and reproducible half-life ( t1/2​ ) calculations[6].

Step 3: Aliquot Sampling and Enzymatic Quenching
  • Extract 10 μL aliquots at predefined time intervals (e.g., 0, 15, 30, 60, 120, and 180 minutes)[6].

  • Immediately quench the reaction by diluting the aliquot with 440 μL of 0.2% Trifluoroacetic acid (TFA)[6], or via heat inactivation (60 °C for 15 min)[8].

  • Causality: Immediate quenching is critical to prevent the overestimation of degradation. TFA rapidly drops the pH, protonating the catalytic histidine residues of the protease and instantly halting hydrolysis[6].

Step 4: Orthogonal Analysis (RP-HPLC and ESI-MS)
  • Quantification: Inject the quenched samples into an analytical Reversed-Phase HPLC (RP-HPLC) system with UV detection (e.g., 230 nm) or fluorescence detection[1][6]. Causality: Because fluorination increases hydrophobicity, fluorinated intact peptides will exhibit longer retention times, allowing clear baseline separation from non-fluorinated controls and hydrophilic degradation fragments.

  • Validation: Subject the collected HPLC fractions to ESI-MS. Causality: Mass spectrometry is mandatory to identify the exact mass of the generated fragments. This validates the structure-activity relationship by confirming whether the enzyme bypassed the fluorinated site to cleave at a secondary, unprotected location[6][9].

ExperimentalWorkflow Prep 1. Preparation Peptide + Protease in PBS (pH 7.4) Incubate 2. Incubation 37°C, Pseudo-first order kinetics Prep->Incubate Sample 3. Aliquot Sampling Time intervals (0-180 min) Incubate->Sample Quench 4. Quenching 0.2% TFA or Heat Inactivation Sample->Quench Analyze 5. RP-HPLC / MS Quantify Intact Peptide & Identify Fragments Quench->Analyze

Step-by-step workflow for self-validating proteolytic stability assays using RP-HPLC/MS.

Conclusion

The incorporation of fluorinated amino acids is a highly effective, albeit complex, strategy for engineering proteolytically stable peptide therapeutics. Because the protective effects of fluorination rely on a delicate balance of steric hindrance, stereoelectronic modulation, and conformational shifts, stability cannot be universally assumed[1][4]. Drug development professionals must utilize rigorous, MS-validated kinetic assays to map cleavage patterns and empirically confirm the extended half-life of their fluorinated lead compounds.

References

  • Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. 6

  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Freie Universität Berlin / Eur. J. Org. Chem.1

  • Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed / Elsevier Ltd.9

  • Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC / NIH. 7

  • Fluorinated Modification as a Simple Strategy That Effectively Enhances the Stability and Activity of Antimicrobial Peptides. Journal of Medicinal Chemistry / ACS Publications. 8

  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed / Amino Acids. 4

Sources

Comparative

Computational vs. experimental analysis of the structural impact of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid incorporation

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Executive Summary The incorporation of fluorinated non-canonical amino a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Executive Summary

The incorporation of fluorinated non-canonical amino acids (ncAAs), such as (S)-2-Amino-2-(2-fluorophenyl)propanoic acid—a sterically constrained, fluorinated analog—provides unprecedented control over peptide conformation, proteolytic stability, and lipophilicity. However, accurately characterizing the structural impact of these modifications requires a synergistic approach. This guide objectively compares computational modeling (Molecular Dynamics, DFT) with experimental validation (X-ray crystallography, 19 F NMR) to establish a self-validating workflow for structural analysis.

Mechanistic Grounding: The Role of Fluorination

Substituting a canonical residue with a fluorinated unnatural amino acid (UAA) significantly alters the local microenvironment. The high electronegativity and low polarizability of fluorine impact the hydration free energy primarily by altering the number of backbone-water hydrogen bonds, rather than just increasing surface area[1]. Furthermore, the steric bulk of the α -methyl group combined with the ortho-fluoro substitution restricts the ϕ and ψ dihedral angles, heavily favoring specific secondary structures (e.g., Type III β -turns or 310​ -helices).

Understanding these changes requires robust parameterization. Recent advancements in the AMBER ff15ipq protein force field have enabled highly accurate microsecond-timescale simulations of fluorinated aromatic amino acids, bridging the gap between computational predictions and experimental 19 F NMR observables[2].

Workflow Diagram: Structural Validation Pathway

StructuralAnalysis UAA Target Design: (S)-2-Amino-2-(2-fluorophenyl)propanoic acid Comp Computational Pipeline (MD / DFT / AMBER ff15ipq) UAA->Comp Exp Experimental Pipeline (19F NMR / X-ray / HPLC) UAA->Exp DFT QM Electrostatic Potential & Charge Fitting Comp->DFT NMR 19F Chemical Shift Mapping Exp->NMR Xray Crystallographic Dihedral Analysis Exp->Xray MD Umbrella Sampling & Conformational Search DFT->MD Integration Cross-Validation: Predicted vs. Observed Shielding MD->Integration NMR->Integration Xray->Integration Optimization Lead Peptide Optimization Integration->Optimization

Caption: Parallel computational and experimental workflows for validating fluorinated UAA structural impacts.

Objective Comparison: Computational vs. Experimental Approaches

To effectively map the structural impact of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid, researchers must balance the predictive power of in silico methods with the ground-truth reality of in vitro assays.

Quantitative Performance Comparison
Analytical MetricComputational Analysis (MD/DFT)Experimental Analysis ( 19 F NMR/X-ray)Synergy / Causality
Conformational Propensity Predicts ϕ / ψ energy landscapes ( ΔΔG precision ± 0.6 kcal/mol)[3].Captures static crystal packing and dynamic solution ensembles.MD identifies transient states; X-ray confirms the global minimum energy conformation.
Hydration Free Energy Calculates steric hindrance of backbone-water H-bonds[1].Measures HPLC retention time shifts as a proxy for hydrophobicity.Computational models explain the causality behind the observed experimental retention shifts.
19 F Chemical Shifts Evaluated via MP2/M06-2X calculations (predicts relative shielding)[4].Direct observation of local dielectric and structural environment[5].DFT scaling factors are calibrated directly against experimental NMR spectra for future predictive accuracy.
Throughput & Cost High throughput; requires high-performance computing (HPC) clusters.Low-to-medium throughput; requires synthesized peptide and purified protein.In silico screening narrows down candidate sequences prior to costly synthesis.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. The computational predictions must be directly testable by the subsequent experimental steps.

Protocol A: Computational Parameterization and MD Simulation

Causality: Standard force fields lack accurate Lennard-Jones parameters for fluorinated unnatural amino acids. Custom parameterization ensures that the simulated hydration free energies and dihedral preferences match physical reality[2].

  • Quantum Mechanical (QM) Calculations:

    • Perform geometry optimization of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid using the MP2/cc-pVTZ level of theory[2].

    • Execute two sets of electrostatic potential calculations: one in vacuo and one using a solvent reaction field potential.

  • Charge Fitting: Fit the average electrostatic potential over all low-energy conformations to atomic charges using the RESP (Restrained Electrostatic Potential) method, ensuring compatibility with the AMBER ff15ipq force field.

  • Umbrella Sampling: Conduct umbrella sampling along the ϕ and ψ dihedral angles to generate a Potential of Mean Force (PMF) map.

  • Production Run: Solvate the modified peptide in an explicit TIP3P water box and run a 1 μ s production MD simulation. Extract the average backbone RMSD and theoretical 19 F chemical shielding tensors.

Protocol B: Experimental Validation via 19 F NMR

Causality: 19 F has a 100% natural abundance and a highly sensitive chemical shift range. Because fluorine is absent in canonical biological systems, any observed signal is exclusively derived from the incorporated UAA, providing background-free structural data[6].

  • Sample Preparation: Dissolve the synthesized peptide containing (S)-2-Amino-2-(2-fluorophenyl)propanoic acid in 500 μ L of 90% H 2​ O / 10% D 2​ O buffer (pH 7.4) to a final concentration of 1 mM.

  • Reference Calibration: Add 0.1% trifluoroacetic acid (TFA) as an internal standard for chemical shift referencing (-76.55 ppm).

  • Data Acquisition: Acquire 1D 19 F NMR spectra on a 600 MHz spectrometer equipped with a cryogenic probe. Use a relaxation delay ( D1​ ) of 3-5 seconds to ensure complete longitudinal relaxation.

  • Validation Check: Compare the experimental change in fluorine shielding ( Δδ ) against the DFT-predicted values from Protocol A. A deviation of less than 2 ppm validates the computational structural model[4].

Conclusion

The structural impact of incorporating heavily modified residues like (S)-2-Amino-2-(2-fluorophenyl)propanoic acid cannot be fully captured by a single analytical modality. While computational methods provide atomic-level thermodynamic causality—such as the exact mechanism by which the -CF 3​ or -F groups disrupt backbone hydration[1]—experimental techniques like 19 F NMR provide the definitive proof of these microenvironmental shifts. By utilizing appropriately parameterized force fields (e.g., AMBER ff15ipq) alongside rigorous NMR workflows, drug development professionals can predictably engineer peptides with enhanced stability and binding affinity.

References

  • Evaluating electronic structure methods for accurate calculation of 19F chemical shifts in fluorinated amino acids. NIH.gov. Available at:[Link]

  • The Multiple Origins of the Hydrophobicity of Fluorinated Apolar Amino Acids. MPG.PuRe. Available at:[Link]

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. bioRxiv. Available at:[Link]

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. ACS Publications. Available at:[Link]

  • Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-2-(2-fluorophenyl)propanoic acid proper disposal procedures

Comprehensive Disposal Protocol for (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid A Laboratory Guide to Halogenated Organic Waste Management Executive Summary & Chemical Profiling As researchers and drug development profe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for (S)-2-Amino-2-(2-fluorophenyl)propanoic Acid A Laboratory Guide to Halogenated Organic Waste Management

Executive Summary & Chemical Profiling

As researchers and drug development professionals, handling specialized fluorinated building blocks like (S)-2-Amino-2-(2-fluorophenyl)propanoic acid requires a rigorous understanding of environmental health and safety (EHS) protocols. While this compound behaves similarly to other amino acids in synthetic workflows, the presence of the highly stable carbon-fluorine (C-F) bond fundamentally alters its end-of-life disposal requirements. Proper laboratory safety extends beyond the bench; it requires a self-validating system of waste segregation to protect both personnel and the environment.

Hazard Assessment and Segregation Logic

In laboratory waste management, organic wastes are broadly categorized into non-halogenated and halogenated streams[1]. (S)-2-Amino-2-(2-fluorophenyl)propanoic acid must be strictly classified and segregated as Halogenated Organic Waste [1].

The Mechanistic Causality: Standard non-halogenated organic waste is typically disposed of via standard liquid injection incineration[2]. However, when fluorinated compounds are subjected to standard combustion, the thermal cleavage of the C-F bond in the presence of hydrogen yields hydrogen fluoride (HF) gas. HF is highly toxic, corrosive, and poses severe environmental and occupational hazards. To safely destroy this compound, it must be routed to specialized high-temperature rotary kiln incinerators equipped with caustic scrubbers[2]. These scrubbers neutralize the acidic HF effluent before it can be released into the atmosphere[2]. Mixing this compound with non-halogenated waste bypasses these critical environmental controls.

Quantitative Data: Incineration Parameters

Understanding the downstream processing of your waste reinforces the necessity of proper lab-level segregation. Table 1 outlines the operational differences in waste treatment facilities, highlighting why fluorinated compounds require specialized handling.

Table 1: Quantitative Comparison of Incineration Parameters for Organic Wastes

Treatment ParameterHalogenated Waste (e.g., Fluorinated Amino Acids)Non-Halogenated Waste
Incinerator Type Rotary Kiln with Caustic Scrubber[2]Liquid Injection / Standard Kiln[3]
Operating Temperature > 1,100 °C~ 850 - 1,000 °C
Scrubber Requirement Mandatory (Neutralizes HF/HCl)[2]Optional / Minimal
Target Destruction Efficiency > 99.99%[2]> 99.99%[3]
Blended BTU Content ~4,000 BTU/lb[2]Variable, often >8,500 BTU/lb[3]

Step-by-Step Methodologies: Operational Disposal Plans

To ensure a self-validating safety system within your laboratory, follow these strict operational protocols for the disposal of (S)-2-Amino-2-(2-fluorophenyl)propanoic acid.

Protocol A: Routine Solid Waste Disposal This protocol applies to the neat chemical powder, as well as contaminated consumables (weigh boats, spatulas, and pipette tips).

  • Primary Containment: Place the solid waste into a chemically compatible, sealable container (e.g., wide-mouth HDPE or glass jar). The container must be vapor-tight and spill-proof[4].

  • Immediate Labeling: Affix a hazardous waste label the moment the first drop or grain of waste is added[4]. Explicitly mark the container as "Halogenated Organic Waste"[1]. Write the full chemical name: "(S)-2-Amino-2-(2-fluorophenyl)propanoic acid." Do not use chemical formulas or abbreviations[4].

  • Secondary Containment: Store the primary container in a designated secondary containment tray within your lab's Satellite Accumulation Area (SAA)[1]. Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents[1].

  • Manifesting & Pickup: Log the exact mass of the waste on the SAA composite sheet[1]. Request routine pickup from your EHS department; do not allow waste to accumulate indefinitely[4].

Protocol B: Liquid Waste Disposal (Solutions & Extracts) If the amino acid is dissolved in a solvent (e.g., during extraction or chromatography):

  • Segregation: Pour the solution into a designated Halogenated Waste carboy (often color-coded green)[1].

  • Vapor-Tight Sealing: Keep the carboy tightly capped at all times unless actively adding waste to prevent the release of toxic vapors[4].

  • Incompatibility Check: Never combine this waste with aqueous inorganic acids, bases, or heavy metals (typically collected in blue carboys)[1].

Protocol C: Emergency Spill Response In the event of an accidental release of the powder or a solution containing the compound:

  • Evacuation & Ventilation: Close lab doors and open chemical hood sashes to allow the exhaust system to ventilate the area[4].

  • PPE Donning: Equip chemical safety goggles, a lab coat, and appropriate chemically resistant gloves (e.g., nitrile).

  • Containment: For solutions, place absorbent pads over the spill and allow them to absorb the liquid[4]. For solid powder, carefully sweep the material using a dedicated brush and dustpan, taking care not to generate airborne dust.

  • Waste Collection: Place all used absorbent pads, swept powder, and contaminated PPE into a heavy-duty plastic bag or sealable container[4].

  • Decontamination: Wash the affected surface thoroughly with soap and water[4]. Label the cleanup container as Halogenated Waste and consult EHS for immediate removal[4].

Logical Workflow Diagram

The following decision tree illustrates the self-validating logic for segregating fluorinated compounds to ensure compliant downstream destruction.

WasteSegregation cluster_0 Hazard Identification cluster_1 Operational Disposal Pathway Start Identify Waste: (S)-2-Amino-2-(2-fluorophenyl) propanoic acid CheckHalogen Does it contain Halogens (F, Cl, Br, I)? Start->CheckHalogen YesHalogen YES (Contains Fluorine) CheckHalogen->YesHalogen True Container Collect in Halogenated Waste Container YesHalogen->Container Labeling Label: Full Chemical Name No Abbreviations Container->Labeling Storage Store in SAA Secondary Containment Labeling->Storage Disposal High-Temp Incineration with Caustic Scrubbing Storage->Disposal

Caption: Workflow for the segregation and disposal of fluorinated amino acid waste.

References

  • [1] Title: Hazardous Waste Segregation. Source: Bucknell University Environmental Health & Safety. URL: [Link]

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [4] Title: Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Urbana-Champaign (Division of Research Safety). URL: [Link]

  • [3] Title: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Source: U.S. Environmental Protection Agency (EPA). URL: [Link]

Sources

Handling

Personal protective equipment for handling (S)-2-Amino-2-(2-fluorophenyl)propanoic acid

Hazard Assessment: Understanding the Risks Given its structure as a fluorinated aromatic amino acid, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid should be handled with care. Based on data from similar compounds, it is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Given its structure as a fluorinated aromatic amino acid, (S)-2-Amino-2-(2-fluorophenyl)propanoic acid should be handled with care. Based on data from similar compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust.[1][2][3][4] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The overarching safety principle is to minimize exposure through a combination of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific laboratory operation being performed.

Table 1: PPE Requirements for Handling (S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing (Solid) Chemical splash gogglesNitrile glovesLab coatRequired if not in a fume hood or powder containment hood
Preparing Solutions Chemical splash goggles and face shieldNitrile glovesLab coat (consider a chemically-resistant apron)Not required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLab coat or coverallsAir-purifying respirator with a P95/P100 filter

Detailed PPE Specifications:

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required.[5] When handling the powder or solutions where a splash hazard exists, tightly fitting chemical splash goggles are necessary.[6][7] For larger volumes or higher splash risks, a face shield should be worn in addition to goggles.[7][8]

  • Hand Protection : Chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable choice for incidental contact.[10][11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[9][11] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber may be more appropriate.[8]

  • Body Protection : A standard laboratory coat should be worn at all times and kept fully buttoned.[11] For tasks with a significant splash potential, a chemically-resistant apron over the lab coat is recommended.[8]

  • Respiratory Protection : Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.[12] If such controls are not available or during a large spill, respiratory protection is required. A particle respirator (e.g., P95 or P100) is suitable for nuisance dust exposure.[11]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Task Assessment base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses start->base_ppe is_powder Handling solid powder? in_hood Working in a fume hood or ventilated enclosure? is_powder->in_hood Yes respirator Use Respirator (P95/P100) is_powder->respirator No splash_risk Risk of splash? in_hood->splash_risk Yes end_ppe Final PPE Selection in_hood->end_ppe No splash_risk->end_ppe No goggles Upgrade to Chemical Goggles splash_risk->goggles Yes base_ppe->is_powder goggles->end_ppe Low Volume face_shield Add Face Shield goggles->face_shield High Volume? face_shield->end_ppe respirator->in_hood

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling minimizes the risk of exposure.

  • Preparation and Engineering Controls :

    • Designate a specific work area for handling the compound.[13]

    • Whenever possible, handle the solid powder within a chemical fume hood or a powder weighing station to control airborne dust.[11][14]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[11][12]

    • Line the work surface with absorbent, disposable bench pads.[13]

  • Donning PPE :

    • Put on the lab coat, ensuring it is fully fastened.

    • Don safety goggles (and face shield if necessary).

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.[15]

  • Handling the Compound (Weighing and Solution Preparation) :

    • To minimize dust, avoid pouring the dry powder. Use a spatula to transfer small amounts.[14]

    • When weighing, tare an empty, sealed container. In the fume hood, add the powder to the container and securely close the lid before moving it to the balance for weighing.[13][15]

    • When preparing a solution, add the solvent to the container with the pre-weighed solid slowly to avoid splashing. Keep the container opening pointed away from your face.

  • Post-Handling :

    • Thoroughly decontaminate the work area using a wet cleaning method. Dry sweeping is prohibited as it can aerosolize the powder.[14][15]

    • Clean any contaminated equipment.

    • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]

  • Doffing PPE :

    • Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin.

    • Remove the lab coat.

    • Remove eye and face protection last.

    • Wash hands again.

Emergency Procedures

In case of accidental exposure or a spill, immediate and correct action is crucial.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9][16]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][16]
Spill Evacuate the immediate area. Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[1][5]

Disposal Plan

Fluorinated organic compounds require careful disposal in accordance with local, state, and federal regulations. The strong carbon-fluorine bond makes these compounds persistent.[17]

Recommended Disposal Method :

The preferred method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[17][18] This process can break the carbon-fluorine bonds, but must be done under controlled conditions to be effective and prevent the formation of hazardous byproducts.[17][19] Landfilling in a designated hazardous waste landfill is another option, but this only contains the substance rather than destroying it.[17]

Waste Collection Procedure :

  • Place all solid waste contaminated with (S)-2-Amino-2-(2-fluorophenyl)propanoic acid (e.g., used gloves, bench pads, contaminated absorbent material) into a clearly labeled, sealed waste container.

  • Collect any unused compound in its original or a suitable, sealed container.

  • Label the waste container as "Hazardous Waste" and include the full chemical name.

  • Store the waste in a designated, secure area away from incompatible materials, awaiting pickup by a certified hazardous waste contractor.[12]

Waste Disposal Workflow

Waste_Disposal start Generation of Waste (Unused chemical, contaminated items) collect Collect in a dedicated, sealed, and labeled container start->collect storage Store in designated hazardous waste area collect->storage pickup Arrange for pickup by a licensed waste contractor storage->pickup transport Transport to a certified Treatment, Storage, and Disposal Facility (TSDF) pickup->transport disposal Final Disposal transport->disposal incineration High-Temperature Incineration disposal->incineration Preferred landfill Hazardous Waste Landfill disposal->landfill Alternative

Caption: Workflow for the safe disposal of chemical waste.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager. (2025, October 7).
  • Matrix Scientific. (2017, February 19). SAFETY DATA SHEET: (S)-2-Amino-3-(6-fluoro-1H- indol-3-yl)propanoic acid.
  • KISHIDA CHEMICAL CO., LTD. (2023, April 24). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate.
  • Safety Data Sheet. (n.d.).
  • Fluorochem Limited. (2026, February 25). Safety Data Sheet: 3-[5-(2-fluorophenyl)furan-2-yl]propanoic acid.
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. (2021, May 11).
  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60 - ALS Global. (n.d.).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • Fisher Scientific Company. (2025, December 19). SAFETY DATA SHEET: 2-Fluorophenylboronic acid.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 3-(3-Aminophenyl)propionic acid.
  • Personal protective equipment for handling 2-Amino-4,6-dimethylbenzonitrile - Benchchem. (2025).
  • NextSDS. (n.d.). (2S)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride.
  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium - INFO - Oak Ridge National Laboratory. (2000, February 15).
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • BASF. (2023, August 3). Safety data sheet.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: 2-(3-Chlorophenoxy)propionic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-2-(2-fluorophenyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.